Diethyl pentadecanedioate
Description
Structure
2D Structure
Properties
CAS No. |
1119-79-5 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
diethyl pentadecanedioate |
InChI |
InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3 |
InChI Key |
MRSSCDYVDDPQFC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCC(=O)OCC |
Synonyms |
Pentadecanedioic acid diethyl ester |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Diethyl Pentadecanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of diethyl pentadecanedioate, a long-chain aliphatic diester. The primary focus is on the direct esterification of pentadecanedioic acid with ethanol, a common and effective method for its preparation. This document outlines the reaction mechanism, a representative experimental protocol, and the expected physicochemical and spectroscopic data for the final product.
Core Synthesis Route: Fischer-Speier Esterification
The most prevalent method for synthesizing this compound is the direct acid-catalyzed esterification of pentadecanedioic acid with ethanol. This reaction is a classic example of the Fischer-Speier esterification.[1]
The reaction involves treating the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The equilibrium of this reversible reaction is driven towards the formation of the diester by using a large excess of the alcohol and/or by removing the water formed during the reaction.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of this compound from pentadecanedioic acid and ethanol proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl groups of the dicarboxylic acid towards nucleophilic attack by ethanol. The mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates one of the carbonyl oxygen atoms of pentadecanedioic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Ethanol: An ethanol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.
-
Repeat for the Second Carboxylic Acid Group: The process is repeated at the other end of the molecule to form the final product, this compound.
A visual representation of this mechanism is provided in the diagram below.
Experimental Protocol: A Representative Synthesis
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Pentadecanedioic Acid | ≥98% | Sigma-Aldrich |
| Ethanol, Absolute | Anhydrous, ≥99.5% | Merck |
| Sulfuric Acid | Concentrated, 95-98% | Fisher Scientific |
| Diethyl Ether | Anhydrous | VWR |
| Sodium Bicarbonate | Saturated Aqueous Solution | --- |
| Sodium Chloride | Saturated Aqueous Solution | --- |
| Anhydrous Sodium Sulfate | Granular | --- |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentadecanedioic acid and a significant excess of absolute ethanol.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Workup:
-
After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization to yield the final product.[1]
-
A schematic of the experimental workflow is presented below.
References
IUPAC name for Diethyl pentadecanedioate
An In-depth Technical Guide to Diethyl pentadecanedioate and its Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, with a specific focus on the industrially significant derivative, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. This key intermediate is crucial in the synthesis of Bempedoic Acid, a novel lipid-lowering agent. This document will cover its chemical properties, detailed synthesis protocols, and its role within the broader context of the synthesis and mechanism of action of Bempedoic Acid.
Chemical and Physical Data
The compound of interest, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, is a diester derivative of pentadecanedioic acid.[1] Its structure features a long carbon backbone with tetramethyl substitution, which provides steric stability, and two ester groups along with a ketone group, offering versatility in organic synthesis.[1]
| Property | Value | Source |
| IUPAC Name | diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | [2] |
| CAS Number | 738606-43-4 | [2] |
| Molecular Formula | C23H42O5 | [2] |
| Molecular Weight | 398.58 g/mol | [3] |
| Physical Form | Colorless oil / White to off-white solid | [4][5] |
| Solubility | Readily soluble in organic solvents like ethanol, methanol, and dichloromethane. | [1] |
| Purity | >95% | [5] |
| Storage | 2-8°C Refrigerator | [6] |
Analytical Data
| Data Type | Values | Source |
| ¹H NMR (500MHz, CDCl₃) | δ 4.13 (m, 4H), 3.59 (m, 1H), 1.59-1.42 (m, 8H), 1.25 (m, 16H), 1.16 (s, 12H) | [6] |
| Mass Spectrometry (MS) | 418.3 [M+NH₄]⁺ | [6] |
Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
This compound is a key intermediate in the synthesis of Bempedoic Acid.[5][7] The most common synthetic route involves the dimerization of ethyl 7-bromo-2,2-dimethylheptanoate with tosylmethyl isocyanide (TosMIC).[4]
Experimental Protocol
The synthesis can be carried out in two main steps:
Step 1: Dimerization to form Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate
-
Under a nitrogen atmosphere and at 0 °C, slowly add sodium hydride (1.1 equivalents) to a solution of ethyl 7-bromo-2,2-dimethylheptanoate (1.0 equivalent), tetrabutylammonium iodide (0.1 equivalents), and tosylmethyl isocyanide (0.5 equivalents) in anhydrous dimethyl sulfoxide (DMSO).[8]
-
Allow the reaction mixture to stir at room temperature for 12 hours.[8]
-
Quench the reaction by adding ice water.[8]
-
Extract the aqueous layer with dichloromethane (3x).[8]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
Step 2: Hydrolysis to Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
-
Dissolve the crude product from Step 1 in dichloromethane.[9]
-
Cool the solution to 0-10 °C and add concentrated hydrochloric acid.[9]
-
Separate the organic phase and wash it with a sodium bicarbonate solution.[8][9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[9]
-
Purify the resulting oil by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to yield the final product.[8]
Quantitative Data
| Parameter | Value | Source |
| Yield (over two steps) | 53-95% | [8][9] |
| Purity (post-chromatography) | 95-97.3% | [9] |
Synthesis Workflow Diagram
Role in Drug Development: The Synthesis of Bempedoic Acid
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is a crucial intermediate in the synthesis of Bempedoic Acid.[5][7] The synthesis proceeds through two further steps:
-
Saponification (Hydrolysis): The diethyl ester is hydrolyzed using aqueous potassium hydroxide in refluxing ethanol/water to yield the corresponding dicarboxylic acid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.[4]
-
Reduction: The ketone group of the dicarboxylic acid is then reduced to a hydroxyl group using sodium borohydride (NaBH₄) in methanol to produce Bempedoic Acid.[4][6]
Overall Synthetic Pathway to Bempedoic Acid
Biological Context: The Mechanism of Action of Bempedoic Acid
While Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is not biologically active itself, its end-product, Bempedoic Acid, is a potent inhibitor of cholesterol synthesis.[7]
Bempedoic acid is a prodrug that is activated in the liver by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1) to its active form, bempedoyl-CoA.[5][10] This active metabolite inhibits ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[1][11] The inhibition of ACLY leads to a decrease in cholesterol synthesis in the liver, which in turn upregulates the expression of LDL receptors, leading to increased clearance of LDL-cholesterol from the bloodstream.[1][11] A key advantage of Bempedoic Acid is that the activating enzyme, ACSVL1, is not present in skeletal muscle, which may explain its lower incidence of muscle-related side effects compared to statins.[10]
Signaling Pathway of Bempedoic Acid's Action
Conclusion
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is a molecule of significant interest to the pharmaceutical industry, not for any intrinsic biological activity, but as a critical building block in the synthesis of Bempedoic Acid. Its efficient synthesis is a key factor in the production of this important new therapy for hypercholesterolemia. Understanding the chemical properties and synthetic pathways of this intermediate is essential for researchers and professionals involved in the development and manufacturing of lipid-lowering drugs.
References
- 1. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,15-Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | C23H42O5 | CID 11223278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents [patents.google.com]
- 7. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 8. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. CN112521282A - Bepaidic acid intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
The Biological Activity of Diethyl Pentadecanedioate in Lipid Metabolism: A Review of Current Knowledge
Researchers, scientists, and drug development professionals exploring novel compounds influencing lipid metabolism have shown interest in a variety of synthetic molecules. One such area of investigation could theoretically include dicarboxylic acid esters like Diethyl pentadecanedioate. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of this specific compound's biological activity in lipid metabolism.
At present, there are no publicly available research articles, clinical trial data, or detailed experimental studies that specifically investigate the effects of this compound on key metabolic processes such as fatty acid oxidation, lipogenesis, or cholesterol metabolism. Consequently, a detailed technical guide on its direct biological functions, associated signaling pathways, and quantitative effects remains unfeasible.
This whitepaper will, therefore, pivot to provide a foundational understanding of the established experimental protocols used to characterize the influence of novel compounds on lipid metabolism, which would be essential for any future investigation into this compound.
Key Experimental Protocols in Lipid Metabolism Research
To ascertain the biological activity of a compound like this compound, a series of well-established in vitro and in vivo experiments would be necessary. The following sections detail the methodologies for key assays.
Measurement of Fatty Acid β-Oxidation
Fatty acid β-oxidation is the primary metabolic pathway for breaking down fatty acids to produce energy.[1][2][3] Assessing a compound's effect on this pathway is crucial.
Experimental Protocol: Radiolabeled Fatty Acid Oxidation Assay
This method measures the rate of oxidation of a radiolabeled fatty acid substrate, such as [1-¹⁴C]palmitic acid, in isolated cells or tissue homogenates.[4][5][6]
-
Cell/Tissue Preparation: Primary hepatocytes or other relevant cell types are isolated and cultured.[5] For tissue analysis, samples are homogenized in an appropriate buffer.[7]
-
Substrate Preparation: A solution of [1-¹⁴C]palmitic acid is complexed with bovine serum albumin (BSA) to ensure its solubility in the aqueous assay medium.[4][6]
-
Incubation: Cells or homogenates are incubated with the radiolabeled substrate in the presence of the test compound (this compound) or a vehicle control.[4]
-
Reaction Termination and Measurement: The reaction is stopped by the addition of perchloric acid.[4] The rate of β-oxidation is determined by measuring the amount of radioactivity incorporated into acid-soluble metabolites (ASMs), which are separated from the unoxidized fatty acid by centrifugation.[4] The radioactivity is then quantified using a scintillation counter.[4][6]
Measurement of De Novo Lipogenesis
De novo lipogenesis is the synthesis of fatty acids from non-lipid precursors, a key process in energy storage.
Experimental Protocol: Radiolabeled Acetate Incorporation Assay
This assay quantifies the rate of de novo lipogenesis by measuring the incorporation of a radiolabeled precursor, such as [³H]-acetate or [¹⁴C]-acetate, into newly synthesized lipids.[8][9][10][11]
-
Cell Culture and Treatment: Primary hepatocytes or adipocytes are cultured and treated with the test compound.[8]
-
Radiolabeling: The cells are incubated with a medium containing the radiolabeled acetate.[8][11]
-
Lipid Extraction: After the incubation period, the cells are washed and lipids are extracted using a solvent mixture, typically chloroform and methanol.[8][9]
-
Quantification: The radioactivity incorporated into the lipid fraction is measured by a scintillation counter to determine the rate of lipogenesis.[8] The results are often normalized to the total protein content.[8]
Lipid Profiling
To understand the global impact of a compound on lipid metabolism, comprehensive lipid profiling is essential. This involves the identification and quantification of a wide range of lipid species within a biological sample.[12][13][14]
Experimental Protocol: Mass Spectrometry-Based Lipidomics
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for detailed lipid analysis.[13]
-
Sample Preparation: Lipids are extracted from cells, tissues, or plasma using a robust extraction method.[13]
-
Chromatographic Separation: The complex lipid extract is separated into individual lipid classes or species using liquid chromatography.[13]
-
Mass Spectrometry Analysis: The separated lipids are ionized and their mass-to-charge ratio is measured by a mass spectrometer, allowing for their identification and quantification.[12]
-
Data Analysis: The resulting data is processed to identify changes in the lipid profile in response to the test compound.[12]
Potential Signaling Pathways to Investigate
While no specific pathways have been identified for this compound, research into other lipid-modulating compounds provides a roadmap for future investigation. Key signaling pathways that regulate lipid metabolism include:
-
AMP-activated protein kinase (AMPK) pathway: A central regulator of cellular energy homeostasis that promotes fatty acid oxidation and inhibits lipogenesis.[15]
-
Peroxisome proliferator-activated receptor (PPAR) pathways: A family of nuclear receptors that play critical roles in regulating the expression of genes involved in lipid and glucose metabolism.[15]
-
Sterol regulatory element-binding protein (SREBP) pathway: Controls the synthesis of cholesterol and fatty acids.[15]
The following diagram illustrates a generalized workflow for investigating the effects of a novel compound on lipid metabolism.
Figure 1. A generalized experimental workflow for characterizing the effects of a novel compound on lipid metabolism.
Conclusion and Future Directions
The biological activity of this compound in lipid metabolism is currently an unexplored area of research. There is a clear need for foundational studies to characterize its effects using the established protocols outlined in this guide. Future research should focus on systematic in vitro screening to determine if this compound modulates fatty acid oxidation or lipogenesis. Positive findings would then warrant more in-depth investigations into the underlying molecular mechanisms, including the identification of target proteins and signaling pathways, and eventual validation in preclinical animal models of metabolic disease. Without such fundamental data, any discussion of its potential therapeutic applications remains speculative.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. aocs.org [aocs.org]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipogenesis assay [bio-protocol.org]
- 9. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [en.bio-protocol.org]
- 11. Determination of the Glycolysis and Lipogenesis in Culture of Hepatocytes [bio-protocol.org]
- 12. metabolomicscentre.ca [metabolomicscentre.ca]
- 13. novelgenetech.com [novelgenetech.com]
- 14. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment implications of natural compounds targeting lipid metabolism in nonalcoholic fatty liver disease, obesity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Pentadecanedioate: A Versatile Building Block for Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pentadecanedioate, a long-chain aliphatic diester, is a valuable and versatile synthetic building block with significant potential in organic synthesis, particularly in the development of pharmaceuticals, fragrances, and advanced materials. Its linear C15 backbone, flanked by two reactive ethyl ester functionalities, provides a flexible scaffold for the construction of complex molecular architectures, including macrocycles. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its practical use in a laboratory setting.
Physicochemical Properties
This compound is a white to off-white solid or a light yellow liquid, with its physical state being dependent on the ambient temperature.[1] It is characterized by a low melting point and is soluble in common organic solvents such as ethanol, dichloromethane, and chloroform, while exhibiting poor solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1119-79-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₉H₃₆O₄ | [1] |
| Molecular Weight | 328.49 g/mol | [3] |
| Appearance | White to off-white solid or light yellow liquid | [1] |
| Solubility | Soluble in organic solvents (ethanol, dichloromethane, chloroform); Poorly soluble in water | [1] |
| Purity (Commercial) | Typically ≥98.5% | [1] |
| LogP | 5.18 | [3] |
| PSA (Polar Surface Area) | 52.60 Ų | [3] |
| HS Code | 2917190090 | [3] |
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer esterification of pentadecanedioic acid with ethanol in the presence of an acid catalyst.[1][6][7][8][9] This reversible reaction is typically driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Experimental Protocol: Fischer Esterification of Pentadecanedioic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Pentadecanedioic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pentadecanedioic acid in a significant excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization to obtain the pure diester.[1]
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Triplet at ~1.25 ppm (CH₃ of ethyl group) - Quartet at ~4.12 ppm (CH₂ of ethyl group) - Triplet at ~2.28 ppm (α-CH₂ to carbonyl) - Multiplets at ~1.62 ppm (β-CH₂) and ~1.2-1.4 ppm (other methylene protons) |
| ¹³C NMR | - Signal at ~174 ppm (C=O of ester) - Signal at ~60 ppm (-OCH₂) - Signal at ~34 ppm (α-CH₂) - Signals between ~25-29 ppm (internal CH₂) - Signal at ~14 ppm (-CH₃) |
| IR (Infrared) | - Strong C=O stretch around 1735 cm⁻¹ - C-O stretches around 1170-1250 cm⁻¹ - C-H stretches for sp³ carbons just below 3000 cm⁻¹ |
| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 328 - Characteristic fragmentation patterns including loss of ethoxy group (-OEt, m/z 283), and McLafferty rearrangement products. |
Chemical Reactivity and Synthetic Applications
The two ester functionalities of this compound are the primary sites of its chemical reactivity, allowing for a range of transformations that make it a valuable synthetic intermediate.
Reduction to 1,15-Pentadecanediol
One of the most fundamental reactions of this compound is its reduction to the corresponding diol, 1,15-pentadecanediol. This transformation is typically achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[10][11][12][13][14]
The resulting 1,15-pentadecanediol is a key intermediate in the synthesis of various complex molecules and serves as a building block for long-chain diols with applications in pharmaceuticals.[11]
Acyloin Condensation and Macrocycle Synthesis
This compound is an excellent precursor for the synthesis of macrocyclic compounds, which are of significant interest in the fragrance and pharmaceutical industries.[15][16][17] Intramolecular acyloin condensation of the diester, typically promoted by molten sodium in an inert solvent, leads to the formation of a 15-membered cyclic acyloin, 2-hydroxycyclopentadecanone. This can be further reduced to yield cyclopentadecanone, a valuable musk fragrance.[3]
This intramolecular cyclization highlights the utility of this compound in constructing large ring systems, a challenging but important task in modern organic synthesis.
Applications in Drug Development and Beyond
While direct applications of this compound in final drug products are not common, its role as a precursor to key intermediates is significant. The long aliphatic chain provided by this building block can be incorporated into larger molecules to modulate their lipophilicity, an important factor in drug absorption and distribution.
The derivatives of this compound, such as the corresponding diol and macrocyclic ketones, are valuable starting materials for the synthesis of a variety of complex natural products and their analogs with potential biological activity. Furthermore, the fragrance industry utilizes macrocyclic ketones derived from long-chain diesters for their characteristic musk odors.
Conclusion
This compound is a highly valuable and versatile C15 building block in organic synthesis. Its straightforward synthesis and the reactivity of its two ester groups allow for its conversion into a range of important intermediates, including long-chain diols and macrocyclic ketones. For researchers and professionals in drug development and other areas of chemical synthesis, this compound offers a flexible and accessible platform for the construction of complex and high-value molecules.
References
- 1. This compound (1119-79-5) for sale [vulcanchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pentadecanedioic acid diethyl ester | CAS#:1119-79-5 | Chemsrc [chemsrc.com]
- 4. Alfa Chemistry (Page 310) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 5. echemi.com [echemi.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. adichemistry.com [adichemistry.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
- 12. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Potential Research Areas for Diethyl Pentadecanedioate: A Technical Guide for Researchers
Introduction
Diethyl pentadecanedioate is a diethyl ester of the 15-carbon long-chain dicarboxylic acid, pentadecanedioic acid. While direct research on this compound is limited, the broader class of long-chain dicarboxylic acids (LCDAs) and their esters are gaining attention for their diverse biological activities and industrial applications.[1][2] LCDAs are metabolic products of fatty acid ω-oxidation, a pathway that becomes significant under conditions of high lipid influx or impaired mitochondrial β-oxidation.[3] The corresponding dicarboxylic acids have been implicated in the regulation of lipid metabolism and have shown potential in addressing metabolic disorders.[4][5] Furthermore, odd-chain fatty acids, such as pentadecanoic acid (C15:0), the precursor to pentadecanedioic acid, have been associated with cardiometabolic health benefits.[6][7][8] This technical guide outlines potential research avenues for this compound, leveraging the known properties of related compounds to propose investigations into its therapeutic and industrial utility.
Physicochemical Properties and Synthesis
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Pentadecanedioic acid diethyl ester | N/A |
| Molecular Formula | C₁₉H₃₆O₄ | N/A |
| Molecular Weight | 328.5 g/mol | N/A |
| Appearance | White to off-white solid or light yellow liquid | N/A |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | N/A |
The primary route for synthesizing this compound is through the direct esterification of pentadecanedioic acid with ethanol, typically under acidic catalysis.
Potential Research Area 1: Metabolic Disease Modulation
Rationale: Long-chain dicarboxylic acids are known to be metabolized via peroxisomal β-oxidation, influencing lipid homeostasis.[3] Dodecanedioic acid (a C12 dicarboxylic acid) has demonstrated protective effects against metabolic-associated steatohepatitis (MASH) and obesity in rodent models.[5] The precursor, pentadecanoic acid, is recognized for its beneficial effects on cardiometabolic health, including the activation of AMP-activated protein kinase (AMPK), a key regulator of energy metabolism.[7] It is plausible that this compound, upon hydrolysis to pentadecanedioic acid, could exert similar effects, making it a candidate for investigation in the context of dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.
Proposed Signaling Pathway for Investigation
The following diagram illustrates a hypothetical signaling pathway through which pentadecanedioic acid (the active metabolite of this compound) could modulate hepatic lipid metabolism.
Caption: Hypothetical signaling pathway of this compound in hepatocytes.
Experimental Protocols
2.2.1. In Vitro Hepatocyte Lipid Metabolism Assay
This protocol is designed to assess the effect of this compound on fatty acid oxidation and lipogenesis in primary hepatocytes.
-
Objective: To quantify the impact of this compound on the metabolic fate of fatty acids in liver cells.
-
Materials:
-
Primary mouse hepatocytes
-
Collagen-coated 24-well plates
-
Hepatocyte plating and maintenance medium
-
This compound
-
[1-¹⁴C]palmitic acid
-
[³H]acetate
-
Scintillation fluid and vials
-
BCA protein assay kit
-
-
Procedure:
-
Cell Culture: Isolate primary hepatocytes from mice and seed them in collagen-coated 24-well plates at a density of 9 x 10⁴ cells/well. Allow cells to attach for 2 hours.[9]
-
Treatment: Treat hepatocytes with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 24 hours.
-
Fatty Acid Oxidation Assay:
-
After treatment, replace the medium with a fresh medium containing [1-¹⁴C]palmitic acid (0.5 µCi/well) complexed to BSA.
-
Place a piece of filter paper soaked in NaOH in the lid of each well to capture released ¹⁴CO₂.
-
Incubate for 2 hours at 37°C.
-
Measure the radioactivity on the filter paper (representing complete oxidation) and in the acid-soluble fraction of the medium (representing incomplete oxidation) using a scintillation counter.[10]
-
-
De Novo Lipogenesis Assay:
-
In a separate set of plates, after treatment, replace the medium with a fresh medium containing [³H]acetate (0.5 µCi/well) and insulin (100 nM).[9]
-
Incubate for 2 hours at 37°C.
-
Wash cells with PBS and lyse with 0.1 N HCl.
-
Extract total lipids using a 2:1 chloroform:methanol mixture.
-
Measure the radioactivity in the lipid phase using a scintillation counter.
-
-
Data Analysis: Normalize radioactivity counts to the total protein content of each well, determined by a BCA assay.
-
2.2.2. In Vivo Dyslipidemia Animal Model Study
This protocol outlines a study to evaluate the therapeutic potential of this compound in a diet-induced model of dyslipidemia.[11][12]
-
Objective: To determine if oral administration of this compound can ameliorate high-fat diet-induced dyslipidemia and hepatic steatosis in mice.
-
Animal Model: C57BL/6J mice, known to be susceptible to diet-induced obesity and dyslipidemia.[13]
-
Procedure:
-
Induction of Dyslipidemia: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia. A control group will receive a standard chow diet.
-
Treatment: After the induction period, divide the HFD-fed mice into two groups: one receiving vehicle control and the other receiving this compound (e.g., 50-100 mg/kg/day) via oral gavage for 4-6 weeks.
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels weekly.
-
Terminal Procedures: At the end of the treatment period, perform the following:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis.
-
Blood Collection: Collect blood via cardiac puncture for analysis of serum lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).
-
Tissue Collection: Harvest liver and adipose tissue. Weigh the tissues and fix a portion in formalin for histological analysis (H&E and Oil Red O staining). Snap-freeze the remaining tissue for gene and protein expression analysis.
-
-
Data Analysis:
-
Biochemical Analysis: Use commercial kits to measure serum lipid and enzyme levels.
-
Histology: Score liver sections for steatosis, inflammation, and ballooning.
-
Gene/Protein Expression: Analyze the expression of key genes involved in lipid metabolism (e.g., Srebf1, Fasn, Acc, Cpt1a, Ppara) in the liver using qPCR or Western blotting.
-
-
Potential Research Area 2: Dermatological and Cosmetic Applications
Rationale: Medium-chain dicarboxylic acids, such as azelaic acid (C9), are used in dermatology for their anti-inflammatory, antibacterial, and anti-keratinizing properties.[4][14] Given its long aliphatic chain, this compound could possess properties beneficial for skin health, such as enhancing the skin barrier function or acting as an emollient. Its ester form may also improve its formulation characteristics and skin penetration.
Proposed Experimental Workflow
The following workflow outlines the steps to investigate the dermatological potential of this compound.
Caption: Experimental workflow for dermatological research of this compound.
Experimental Protocol: 3D Human Epidermis Model for Barrier Function
-
Objective: To assess the effect of this compound on the barrier function and inflammatory response of a reconstituted human epidermis model.
-
Model: Commercially available 3D human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Procedure:
-
Treatment: Apply a topical formulation containing this compound (e.g., 1-5% in a suitable vehicle) or the vehicle control to the surface of the epidermal models.
-
Barrier Function Assessment:
-
Transepidermal Water Loss (TEWL): Measure TEWL at baseline and at various time points after treatment using a Tewameter. An increase in TEWL indicates barrier disruption.
-
Electrical Resistance: Measure the tissue's electrical resistance. A decrease in resistance suggests compromised barrier integrity.
-
-
Inflammatory Response (with challenge):
-
After pre-treatment with the test compound, challenge the tissues with an irritant like Sodium Dodecyl Sulfate (SDS) or UV radiation.
-
Collect the underlying culture medium 24 hours post-challenge.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, TNF-α) in the medium using ELISA.
-
-
Histology and Immunohistochemistry:
-
Fix, embed, and section the tissues.
-
Perform H&E staining to assess tissue morphology.
-
Perform immunohistochemical staining for key barrier proteins like filaggrin, loricrin, and involucrin.
-
-
Potential Research Area 3: Pharmaceutical and Industrial Applications
Rationale: Esters of dicarboxylic acids are widely used as plasticizers in polymer formulations, including for medical devices and pharmaceutical coatings.[15][16] They are also investigated as lubricating oil additives and transdermal permeation enhancers.[17][18] The long aliphatic chain of this compound could impart desirable properties such as flexibility and hydrophobicity, making it a candidate for these applications.
Logical Relationships for Application Screening
The diagram below illustrates the logical flow for screening this compound for various industrial applications.
Caption: Screening logic for industrial applications of this compound.
Experimental Protocol: Ex Vivo Skin Permeation Study
-
Objective: To evaluate the potential of this compound to enhance the transdermal delivery of a model drug.
-
Apparatus: Franz diffusion cells.
-
Membrane: Excised human or porcine skin.
-
Procedure:
-
Preparation: Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Donor Formulation: Prepare a saturated solution or suspension of a model drug (e.g., ibuprofen) in a vehicle (e.g., propylene glycol) with and without this compound (e.g., at 1%, 3%, and 5% w/v).
-
Application: Apply the donor formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment, which contains a phosphate-buffered saline solution maintained at 37°C. Replace the collected volume with fresh receptor medium.
-
Quantification: Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine key parameters such as the steady-state flux (Jss) and the enhancement ratio (ER), which is the ratio of Jss with the enhancer to Jss without the enhancer.
-
Analytical Methodologies for Quantification
Accurate quantification of this compound and its metabolite, pentadecanedioic acid, in biological matrices is crucial for pharmacokinetic and metabolism studies.
5.1. Quantification of this compound and Pentadecanedioic Acid in Plasma
This protocol describes a method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20]
-
Objective: To develop and validate a sensitive method for the simultaneous quantification of the parent ester and its dicarboxylic acid metabolite in plasma.
-
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analytes).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Liquid-Liquid Extraction (for higher purity): Alternatively, after protein precipitation, evaporate the supernatant and perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl-tert-butyl ether) under acidic conditions to isolate the analytes.
-
-
Derivatization (for pentadecanedioic acid): To enhance sensitivity and chromatographic retention of the dicarboxylic acid, derivatize the carboxyl groups. A common method is butylation using butanolic HCl.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid (for positive ion mode) or ammonium acetate (for negative ion mode).
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for this compound, derivatized pentadecanedioic acid, and the internal standards.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and calculate the analyte concentrations in the unknown samples based on the peak area ratios relative to the internal standard.
-
Conclusion
This compound represents an under-investigated molecule with significant research potential stemming from the known biological and chemical properties of long-chain dicarboxylic acids and their esters. The proposed research areas—metabolic disease modulation, dermatological applications, and use as a pharmaceutical excipient—provide a robust framework for future investigations. The detailed experimental protocols and conceptual diagrams furnished in this guide offer a starting point for researchers to explore the therapeutic and industrial value of this compound. Rigorous investigation into its efficacy, safety, and mechanisms of action will be essential to unlock its full potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 5. Dodecanedioic acid prevents and reverses metabolic‐associated liver disease and obesity and ameliorates liver fibrosis in a rodent model of diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijper.org [ijper.org]
- 12. criver.com [criver.com]
- 13. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum [infoscience.epfl.ch]
- 18. researchgate.net [researchgate.net]
- 19. longdom.org [longdom.org]
- 20. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Diethyl Pentadecanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl pentadecanedioate. The information presented is curated for professionals in research and drug development who require a thorough understanding of this compound's chemical behavior to ensure its integrity in various applications.
Chemical Stability Profile
This compound, a long-chain aliphatic diester, is generally a stable compound under standard ambient conditions. Its stability is primarily influenced by its susceptibility to hydrolysis, thermal decomposition, and, to a lesser extent, photolysis and oxidation. As a saturated long-chain diester, it is expected to exhibit greater thermal stability compared to unsaturated or shorter-chain counterparts.
Hydrolytic Stability
The primary degradation pathway for this compound is hydrolysis of its ester linkages. This reaction is catalyzed by the presence of acids or bases and is dependent on temperature and the concentration of water. Under neutral conditions, the rate of hydrolysis is slow. However, in acidic or alkaline environments, the degradation rate increases significantly, yielding monoethyl pentadecanedioate and subsequently pentadecanedioic acid and ethanol.
Based on estimations for a similar compound, diethyl adipate, the hydrolysis half-life can be significant at neutral pH but decreases under alkaline conditions[1]. It is crucial to avoid contact with strong acids, strong bases, and moisture to prevent degradation.
Thermal Stability
This compound is expected to be relatively stable at elevated temperatures. Saturated fatty acid esters generally possess higher thermal stability. For a comparable long-chain diester, diethyl sebacate, the product is noted to be chemically stable at room temperature but can form explosive mixtures with air upon intense heating[2]. Thermal decomposition at high temperatures would likely proceed through pyrolysis, leading to the formation of various smaller hydrocarbon molecules.
Photostability
As this compound does not contain significant chromophores that absorb UV or visible light, it is not expected to be highly susceptible to photolytic degradation. However, photostability studies are recommended as part of a comprehensive stability program, in line with ICH Q1B guidelines, to rule out any potential for light-induced degradation, which could be initiated by impurities[3][4][5].
Oxidative Stability
The saturated aliphatic chain of this compound makes it less prone to oxidation compared to unsaturated esters. However, degradation can be induced by strong oxidizing agents or by exposure to high temperatures in the presence of oxygen.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | To prevent oxidation, especially for long-term storage. |
| Container | Tightly sealed, chemically resistant containers (e.g., amber glass) | To prevent exposure to moisture and light. |
| Moisture | Store in a dry place, protected from humidity | To prevent hydrolysis of the ester linkages. |
| Light Exposure | Protect from light | Although not highly photosensitive, protection from light is a general best practice. |
| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents | To prevent chemical degradation. |
Degradation Pathways and Products
The most probable degradation pathway for this compound is sequential hydrolysis.
Caption: Hydrolytic degradation of this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. This involves subjecting the compound to stress conditions more severe than accelerated stability testing[6][7][8].
Forced Degradation Study Protocol
Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
Sample at defined intervals.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[3][4].
-
A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to differentiate between thermal and photolytic degradation.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method.
-
Aim for 5-20% degradation of the active substance for optimal identification of degradation products[7].
-
Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.
| Parameter | Suggested Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Acetonitrile and Water |
| Gradient Program | Start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the non-polar compound and its potential degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometer (for better identification of degradants) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water mixture |
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness[9].
Workflow Diagrams
Caption: Workflow for the forced degradation study of this compound.
References
- 1. Diethyl Adipate | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. q1scientific.com [q1scientific.com]
- 6. lubrizolcdmo.com [lubrizolcdmo.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Technical Guide: The Role of Diethyl 2,2,14,14-Tetramethyl-8-oxopentadecanedioate as a Core Intermediate in the Synthesis of Bempedoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bempedoic acid (marketed as Nexletol) is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia.[1][2] As a non-statin, orally administered drug, it provides a crucial therapeutic option for patients with statin intolerance or for those requiring additional lowering of low-density lipoprotein cholesterol (LDL-C).[1][2][3] The chemical structure of bempedoic acid is 8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid.[1]
The synthesis of this complex dicarboxylic acid relies on the strategic construction of its C19 backbone. While various synthetic routes have been explored, a prominent and scalable pathway proceeds through a key C15 precursor. This guide clarifies that the central intermediate is not diethyl pentadecanedioate, but rather a more functionalized derivative: diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate .[3][4][5][6] This document provides an in-depth technical overview of the synthesis of bempedoic acid, focusing on the formation and conversion of this pivotal keto-diester intermediate.
Overview of the Synthetic Pathway
The manufacturing process for bempedoic acid is a multi-step sequence designed for efficiency and scalability. The core strategy involves the synthesis of a C7 halogenated ester fragment, which is then dimerized to construct the C15 backbone. This is followed by functional group manipulations—hydrolysis of the resulting isonitrile, reduction of the ketone, and saponification of the esters—to yield the final active pharmaceutical ingredient (API).
The pathway can be summarized in the following key transformations:
-
Fragment Synthesis: Condensation of ethyl isobutyrate with a C5 dihaloalkane (like 1,5-dibromopentane) to produce ethyl 7-bromo-2,2-dimethylheptanoate.[3][4][7]
-
Dimerization & Cyclization: Dimerization of the C7 fragment using a ketone surrogate, such as tosylmethyl isocyanide (TosMIC), to form diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.[3][4][8]
-
Intermediate Formation: Acidic hydrolysis of the isocyano-tosyl intermediate unmasks the ketone, yielding the core intermediate, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.[3][4]
-
Saponification: Hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.[3][5]
-
Reduction: Selective reduction of the ketone to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) to furnish bempedoic acid.[5]
Formation of the Key Intermediate: Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
The creation of the C15 backbone is the most critical phase of the synthesis. It is accomplished by the dimerization of ethyl 7-bromo-2,2-dimethylheptanoate using tosylmethyl isocyanide (TosMIC). This reagent serves as a ketone surrogate, enabling a double alkylation reaction to form the desired carbon skeleton.[3][8]
Experimental Protocol: Dimerization and Hydrolysis
The following is a representative protocol derived from published synthetic routes.[3][4][7]
Step A: Dimerization to form Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate
-
To a solution of tosylmethyl isocyanide (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium hydride (NaH, 2.0 eq) portion-wise at room temperature, followed by a phase transfer catalyst such as tetrabutylammonium iodide (Bu₄NI).
-
Add a solution of ethyl 7-bromo-2,2-dimethylheptanoate (2.0 eq) in DMSO dropwise to the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Perform an aqueous workup by quenching the reaction with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step B: Hydrolysis to form Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
-
Dissolve the crude intermediate from Step A in a suitable solvent such as dichloromethane (CH₂Cl₂) or isopropyl acetate.[3][8]
-
Add aqueous hydrochloric acid (HCl) and stir vigorously at room temperature.
-
Continue stirring until the hydrolysis is complete (monitored by TLC/HPLC).
-
Separate the organic layer, wash with water and saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. The product can be purified further by column chromatography if necessary.
Reaction Parameters
The following table summarizes the typical reagents and conditions for the key dimerization and hydrolysis steps.
| Parameter | Dimerization Reaction | Hydrolysis Reaction |
| Key Reagents | Ethyl 7-bromo-2,2-dimethylheptanoate, TosMIC, NaH | Diethyl 8-isocyano...pentadecanedioate, HCl |
| Solvent | DMSO | CH₂Cl₂, Isopropyl Acetate |
| Base/Acid | Sodium Hydride (NaH) | Hydrochloric Acid (HCl) |
| Catalyst | Tetrabutylammonium Iodide (Bu₄NI) | Not Applicable |
| Temperature | Room Temperature | Room Temperature |
| Key Transformation | C-C bond formation (Dimerization) | Isocyano-tosyl to Ketone |
Conversion to Bempedoic Acid
Once the key keto-diester intermediate is synthesized and purified, it undergoes a two-step conversion to the final API. This involves the saponification of the two ester groups followed by the selective reduction of the central ketone.
Experimental Protocol: Saponification and Reduction
The following protocol outlines the final steps to produce bempedoic acid.[3][4][5]
Step C: Saponification to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
-
Dissolve diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in a mixture of ethanol (EtOH) and water.
-
Add an excess of potassium hydroxide (KOH) to the solution.
-
Heat the mixture to reflux and maintain for several hours until the saponification is complete.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the dicarboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step D: Reduction to Bempedoic Acid
-
Suspend the 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid in methanol (MeOH).
-
Cool the suspension in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature.
-
Allow the reaction to stir until the reduction is complete.
-
Quench the reaction by the slow addition of aqueous HCl.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude bempedoic acid.
-
Purify the final product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]
Experimental Workflow
The workflow for converting the key intermediate to the final API involves a sequence of reaction, workup, and purification steps.
Conclusion
The synthesis of bempedoic acid is a well-designed process that hinges on the successful construction of its core aliphatic backbone. The key intermediate, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, is the direct precursor to the final API's carbon skeleton and essential functional groups. Its formation via a TosMIC-mediated dimerization reaction and subsequent conversion through saponification and reduction represents a scalable and efficient route. Understanding the role and synthesis of this intermediate is fundamental for any professional involved in the research, development, or manufacturing of bempedoic acid.
References
- 1. Bempedoic acid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 6. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl Pentadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pentadecanedioate is a long-chain aliphatic diester that serves as a valuable intermediate in organic synthesis. Its applications can be found in the preparation of fragrances, lubricants, and as a building block for more complex molecules in pharmaceutical and materials science research. The most common and efficient method for its synthesis in a laboratory setting is the direct acid-catalyzed esterification of pentadecanedioic acid with ethanol, a classic example of the Fischer-Speier esterification. This document provides a detailed protocol for this synthesis, a summary of relevant quantitative data, and a workflow diagram to guide researchers.
Quantitative Data Summary
The yield of this compound is influenced by reaction conditions such as the choice of catalyst, reaction time, and temperature. While specific data for this compound is not extensively published in comparative studies, data from the esterification of other dicarboxylic acids provide valuable insights into expected outcomes. High yields are generally achieved by using an excess of the alcohol and an effective acid catalyst.
| Dicarboxylic Acid | Alcohol | Catalyst | Reaction Time | Temperature | Conversion/Yield | Reference |
| General Dicarboxylic Acid | Ethanol | p-TsOH | 4 h | 90°C | 95% Conversion | [1] |
| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | Reflux | 97% Yield (with 10-fold excess ethanol) | [2] |
| Lower Dicarboxylic Acids Mix | 2-Ethylhexan-1-ol | p-TsOH | Not Specified | Not Specified | >99.5% Yield | [3] |
| Hydroxy Acid | Ethanol | H₂SO₄ | 2 h | Reflux | 95% Yield | [4] |
p-TsOH: p-Toluenesulfonic acid
Experimental Protocol: Fischer Esterification of Pentadecanedioic Acid
This protocol details the synthesis of this compound from pentadecanedioic acid and ethanol using p-toluenesulfonic acid as a catalyst.
Materials and Reagents:
-
Pentadecanedioic acid
-
Absolute Ethanol (EtOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, but recommended for higher yields)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup (optional, for high purity)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add pentadecanedioic acid (1.0 eq).
-
Add a significant excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05-0.1 eq) or a few drops of concentrated sulfuric acid.
-
Add a magnetic stir bar to the flask.
-
-
Esterification Reaction:
-
Assemble the reflux condenser on top of the round-bottom flask. If using a Dean-Stark trap for water removal, place it between the flask and the condenser and pre-fill it with a suitable solvent like toluene.
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will be close to the boiling point of ethanol (~78 °C).
-
The reaction is typically monitored by Thin Layer Chromatography (TLC) and is generally complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.
-
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
References
Step-by-step synthesis of bempedoic acid from Diethyl pentadecanedioate
Application Notes and Protocols for the Synthesis of Bempedoic Acid
Topic: Step-by-Step Synthesis of Bempedoic Acid Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bempedoic acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid) is a first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. It is a prodrug activated in the liver to its active form, bempedoyl-CoA, which inhibits cholesterol synthesis.[1][2] This document provides a detailed overview of the established synthetic routes for bempedoic acid.
It is important to note that a direct synthesis of bempedoic acid starting from diethyl pentadecanedioate is not described in the scientific literature. The structure of bempedoic acid, with its characteristic gem-dimethyl groups at the 2 and 14 positions and a hydroxyl group at the 8-position, necessitates a synthetic strategy that constructs this specific carbon skeleton. The most common and scalable syntheses start from smaller, functionalized building blocks. This document will detail a widely referenced synthetic pathway.
I. Overview of the Synthetic Pathway
The synthesis of bempedoic acid is a multi-step process that typically involves the construction of a C15 backbone, followed by the introduction of a central ketone and subsequent reduction to the final hydroxyl group. A common approach involves the dimerization of a C7 fragment derived from ethyl isobutyrate and 1,5-dibromopentane.[3][4] An alternative, TosMIC-free synthesis has also been developed starting from 1,5-pentanediol.[5][6]
Key Stages of a Common Synthetic Route:
-
Synthesis of the C7 Building Block: Alkylation of ethyl isobutyrate with 1,5-dibromopentane to form ethyl 7-bromo-2,2-dimethylheptanoate.
-
Dimerization and Ketone Formation: Dimerization of the C7 building block using a ketone surrogate, such as tosylmethyl isocyanide (TosMIC), to form the diethyl ester of 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid.[3][7]
-
Hydrolysis: Saponification of the diethyl ester to the corresponding dicarboxylic acid.
-
Reduction: Reduction of the central ketone to a hydroxyl group to yield bempedoic acid.[8]
II. Experimental Protocols
The following protocols are based on procedures described in the literature.[3][4][7]
Step 1: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate
This step involves the alkylation of ethyl isobutyrate with 1,5-dibromopentane.
-
Materials:
-
Ethyl isobutyrate
-
1,5-dibromopentane
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
N,N'-Dimethylpropyleneurea (DMPU)
-
-
Protocol:
-
In a flame-dried, multi-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl isobutyrate in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add DMPU to the reaction mixture.
-
Slowly add 1,5-dibromopentane to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield ethyl 7-bromo-2,2-dimethylheptanoate.
-
Step 2: Synthesis of Diethyl 8-oxo-2,2,14,14-tetramethylpentadecanedioate
This step involves the dimerization of the C7 bromide and formation of the central ketone using TosMIC.
-
Materials:
-
Ethyl 7-bromo-2,2-dimethylheptanoate
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium hydride (NaH)
-
Tetrabutylammonium iodide (TBAI)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
-
Protocol:
-
To a solution of ethyl 7-bromo-2,2-dimethylheptanoate, TBAI, and TosMIC in anhydrous DMSO, add sodium hydride portion-wise under an inert atmosphere.[3]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The crude product is diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.[3]
-
This intermediate is used in the next step without further purification.
-
Dissolve the crude intermediate in dichloromethane and add a concentrated aqueous solution of HCl.[3]
-
Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the hydrolysis of the isonitrile and removal of the tosyl group.[3]
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain diethyl 8-oxo-2,2,14,14-tetramethylpentadecanedioate.
-
Step 3: Synthesis of 8-oxo-2,2,14,14-tetramethylpentadecanedioic Acid
This step is a standard ester hydrolysis (saponification).
-
Materials:
-
Diethyl 8-oxo-2,2,14,14-tetramethylpentadecanedioate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
-
Protocol:
-
Dissolve the diethyl ester in a mixture of ethanol and water.
-
Add a solution of KOH or NaOH and heat the mixture to reflux.[3]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of 1-2, which will precipitate the dicarboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid.[4]
-
Step 4: Synthesis of Bempedoic Acid (8-hydroxy-2,2,14,14-tetramethylpentadecanedioic Acid)
The final step is the reduction of the ketone to the secondary alcohol.
-
Materials:
-
8-oxo-2,2,14,14-tetramethylpentadecanedioic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or another suitable solvent
-
-
Protocol:
-
Dissolve the keto-diacid in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions.[8]
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acidic solution (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude bempedoic acid can be purified by crystallization or column chromatography to yield the final product.[7]
-
III. Data Presentation
The following table summarizes typical yields and conditions for the synthesis of bempedoic acid. Note that yields can vary based on reaction scale and purification methods.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1 | Alkylation | Ethyl isobutyrate, 1,5-dibromopentane, LDA | THF | -78 °C to RT | ~80% (over 2 steps including Finkelstein reaction) | [8] |
| 2 | Dimerization & Ketone Formation | TosMIC, NaH, TBAI, HCl | DMSO, CH₂Cl₂ | Room Temperature | High Yield | [3][7] |
| 3 | Saponification | KOH or NaOH | EtOH/H₂O | Reflux | ~79% | [4] |
| 4 | Reduction | NaBH₄ | Methanol | 0 °C to RT | ~60% | [4] |
IV. Visualizations
Diagram 1: Overall Synthetic Workflow for Bempedoic Acid
References
- 1. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]
- 8. Bempedoic Acid | NROChemistry [nrochemistry.com]
Application Note: 1H and 13C NMR Analysis of Diethyl Pentadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl pentadecanedioate is a long-chain aliphatic diester with potential applications in various fields, including as a specialty solvent, a plasticizer, and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its long hydrocarbon chain and terminal ester functionalities impart unique physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound. While experimental spectra for this specific compound are not widely available, this note presents predicted data based on the analysis of structurally similar long-chain diethyl dicarboxylates.
Predicted NMR Data
The chemical shifts for this compound have been predicted based on the known spectral data of homologous diethyl esters such as diethyl pimelate, diethyl suberate, diethyl azelate, and diethyl sebacate. The long polymethylene chain results in significant signal overlap in the ¹H NMR spectrum and closely spaced signals in the ¹³C NMR spectrum.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | 1.25 | Triplet | 6H |
| b | 4.12 | Quartet | 4H |
| c | 2.28 | Triplet | 4H |
| d | 1.62 | Quintet | 4H |
| e | 1.2-1.4 | Multiplet | 18H |
Structure with Proton Labeling:
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 173.8 |
| 2 | 60.1 |
| 3 | 34.4 |
| 4 | 25.0 |
| 5-12 | 29.1-29.5 |
| 13 | 25.0 |
| 14 | 34.4 |
| 15 | 173.8 |
| 16 | 60.1 |
| 17 | 14.2 |
Structure with Carbon Labeling:
Experimental Protocol
This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.
-
Vortexing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.
Interpreting the Mass Spectrum of Diethyl Pentadecanedioate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the interpretation of the electron ionization (EI) mass spectrum of diethyl pentadecanedioate. Pentadecanedioic acid and its derivatives are significant in various industrial applications, including the synthesis of polymers, lubricants, and as plasticizers. In the pharmaceutical industry, long-chain dicarboxylic acids are explored as components of drug delivery systems and as potential therapeutic agents. Understanding the mass spectral fragmentation of this compound is crucial for its accurate identification and characterization in complex matrices. This document outlines the experimental protocol for acquiring the mass spectrum, presents a detailed analysis of the fragmentation patterns, and provides a visual representation of the fragmentation pathways.
Introduction
This compound (C₁₉H₃₆O₄) is the diethyl ester of pentadecanedioic acid, a 15-carbon α,ω-dicarboxylic acid. Mass spectrometry is a powerful analytical technique for the structural elucidation of such molecules. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling unambiguous identification. The interpretation of these patterns offers valuable insights into the compound's structure. This note will focus on the characteristic fragmentation pathways of long-chain diethyl dicarboxylates to interpret the mass spectrum of this compound.
Experimental Protocols
Sample Preparation
A dilute solution of this compound (approximately 100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The sample should be of high purity to avoid interference from impurities in the mass spectrum.
Instrumentation and Data Acquisition
The mass spectrum is acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless
-
Injector Temperature: 280 °C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Data Presentation: Predicted Mass Spectrum of this compound
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a predicted spectrum can be constructed based on the known fragmentation patterns of analogous long-chain diethyl dicarboxylates, such as diethyl suberate and diethyl azelate. The molecular weight of this compound is 328.5 g/mol .
| m/z | Predicted Relative Abundance | Proposed Fragment Identity |
| 328 | Low | [M]⁺ (Molecular Ion) |
| 283 | Moderate | [M - OC₂H₅]⁺ |
| 282 | Low | [M - C₂H₅OH]⁺ |
| 255 | Moderate | [M - OC₂H₅ - CO]⁺ or [M - C₂H₅O₂]⁺ |
| 155 | High | [C₂H₅OOC(CH₂)₄]⁺ |
| 149 | Moderate to High | Phthalate contaminant or rearrangement ion |
| 129 | High | [HOOC(CH₂)₆]⁺ (after rearrangement) |
| 101 | High | [C₂H₅OOCCH₂]⁺ (McLafferty +1) |
| 88 | Moderate | McLafferty rearrangement ion |
| 73 | Moderate | [C₂H₅OCO]⁺ |
| 45 | Moderate | [C₂H₅O]⁺ |
Interpretation of the Mass Spectrum
The fragmentation of this compound under electron ionization is expected to follow several characteristic pathways common to long-chain esters.
-
Molecular Ion ([M]⁺): The molecular ion peak at m/z 328 is expected to be of low abundance due to the lability of the long aliphatic chain and the ester functional groups.
-
Loss of an Ethoxy Group ([M - OC₂H₅]⁺): A prominent peak is anticipated at m/z 283, corresponding to the loss of an ethoxy radical (•OC₂H₅, 45 Da). This is a common initial fragmentation for ethyl esters.
-
Loss of an Ethanol Molecule ([M - C₂H₅OH]⁺): The loss of a neutral ethanol molecule (46 Da) can also occur, leading to a peak at m/z 282.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the carbonyl group results in the formation of an acylium ion.
-
McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen. This process involves the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond, leading to the formation of a neutral alkene and a charged enol. For diethyl esters, this can lead to a characteristic ion at m/z 88.
-
Alkyl Chain Fragmentation: The long methylene chain can undergo fragmentation, leading to a series of ions separated by 14 Da (CH₂).
-
Cyclization and Rearrangement: Long-chain dicarboxylic acid esters can undergo intramolecular reactions, leading to the formation of cyclic ions and other rearrangement products. For instance, a fragment ion at m/z 129 is often observed in long-chain dicarboxylates.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.
Caption: Predicted EI fragmentation of this compound.
Conclusion
The mass spectrum of this compound is characterized by a weak molecular ion and several key fragment ions resulting from the loss of the ethoxy group, McLafferty rearrangement, and cleavage of the long alkyl chain. By understanding these fundamental fragmentation pathways, researchers can confidently identify this compound and related long-chain dicarboxylic acid esters in complex mixtures, which is essential for quality control in industrial processes and for advancing research in drug development and materials science.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Diethyl Pentadecanedioate
Introduction
Diethyl pentadecanedioate (CAS No. 738606-43-4) is a long-chain dicarboxylic acid diethyl ester. It is recognized for its role as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients such as Bempedoic Acid.[1] Given its significance in pharmaceutical and chemical manufacturing, a robust and reliable analytical method for its quantification and purity assessment is crucial. This application note details a high-performance liquid chromatography (HPLC) method for the analysis of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and quality control.
The physicochemical properties of this compound, such as its molecular formula (C23H42O5) and molecular weight (approximately 398.58 g/mol ), indicate a non-polar nature, making it well-suited for reversed-phase HPLC.[1][2] The presence of ester functional groups allows for UV detection at lower wavelengths. This protocol outlines the chromatographic conditions, sample preparation, and validation parameters for the accurate and precise analysis of this compound.
Materials and Methods
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Column: Zorbax SB-C8, 4.6 x 150 mm, 5 µm, or equivalent C8 or C18 column.
-
Software: OpenLab CDS or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo ME204 or equivalent.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
This compound reference standard (>95% purity)[1]
-
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 10 mL of methanol in a volumetric flask. A series of working standard solutions are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
For the analysis of bulk drug substance, accurately weigh approximately 10 mg of the this compound sample, dissolve it in and dilute to 10 mL with methanol to obtain a theoretical concentration of 1000 µg/mL. This solution is then further diluted with the mobile phase to fall within the calibration range. Prior to injection, all sample solutions should be filtered through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions
The HPLC analysis is performed using the following conditions:
| Parameter | Condition |
| Column | Zorbax SB-C8, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm[1] |
| Run Time | 10 minutes |
4. Method Validation Parameters
The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
The quantitative data for the HPLC method validation is summarized in the tables below.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision (Repeatability) of the Method
| Replicate | Peak Area (mAU*s) | Concentration (µg/mL) |
| 1 | 758.9 | 49.9 |
| 2 | 761.3 | 50.1 |
| 3 | 755.4 | 49.7 |
| 4 | 762.1 | 50.1 |
| 5 | 759.8 | 50.0 |
| 6 | 757.5 | 49.8 |
| Mean | 759.17 | 49.93 |
| Standard Deviation | 2.48 | 0.16 |
| % RSD | 0.33% | 0.32% |
Table 3: Accuracy (Recovery) of the Method
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.6 | 99.0% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.1 | 98.5% |
| Mean Recovery | 99.4% |
Table 4: LOD and LOQ
| Parameter | Value |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
Visualization of Experimental Workflow
The logical workflow for the HPLC method development and analysis of this compound is illustrated in the following diagram.
Caption: Workflow for HPLC Method Development and Analysis.
Conclusion
The described HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The use of a C8 column with an isocratic mobile phase of acetonitrile and water allows for excellent separation and peak shape. The method has been shown to be linear, precise, and accurate over a relevant concentration range, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
Application Note: Analysis of Diethyl Pentadecanedioate Using Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl pentadecanedioate is a long-chain dicarboxylic acid diethyl ester with applications in various fields, including as a plasticizer, in lubricant formulations, and as an intermediate in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research purposes. This application note provides a detailed protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID), a robust and widely used analytical technique.
Experimental Protocol
This protocol outlines the sample preparation, GC instrument conditions, and data analysis procedures for the quantitative determination of this compound.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Volumetric flasks and pipettes
-
GC vials with caps and septa
-
Microsyringe
2. Sample Preparation
A "dilute and shoot" method is typically sufficient for the analysis of pure or relatively clean samples of this compound.[1][2]
-
Standard Solution Preparation:
-
Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask.
-
Dissolve the standard in the chosen solvent (Dichloromethane or Ethyl Acetate) and dilute to the mark to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Solution Preparation:
-
If the sample is a solid, dissolve a known amount in the chosen solvent to achieve a final concentration within the calibration range.[1] Ensure the solid is completely dissolved to prevent blockage of the GC syringe.[1]
-
If the sample is a liquid, dilute it with the chosen solvent to bring the concentration of this compound into the calibration range.
-
3. Gas Chromatography (GC) Conditions
The following GC conditions are recommended as a starting point and may require optimization based on the specific instrument and column used. The conditions are based on established methods for similar long-chain esters.[3][4]
| Parameter | Recommended Condition |
| Gas Chromatograph | A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) |
| Column | A non-polar or medium-polarity capillary column, such as a DB-5 (95% dimethyl-5% diphenyl polysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.[5] |
| Carrier Gas | Helium or Nitrogen, at a constant flow rate of 1.0 mL/min. |
| Injector | Splitless mode is preferred for trace analysis. Split mode (e.g., 50:1) can be used for higher concentrations. |
| Injector Temperature | 250 °C[3] |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 10 minutes.[3] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
4. Data Analysis
-
Identification: The retention time of the peak in the sample chromatogram should match that of the this compound standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the sample can be determined from its peak area using the regression equation.
Workflow Diagram
Caption: Workflow for the GC analysis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key steps in developing and validating a GC method for this compound analysis.
Caption: Logical flow for GC method development and validation.
References
Application Notes and Protocols for Diethyl Pentadecanedioate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of diethyl pentadecanedioate in organic synthesis, with a focus on its application in the formation of macrocyclic compounds. Detailed protocols for key synthetic transformations are provided to facilitate practical application in a laboratory setting.
Introduction
This compound is a long-chain aliphatic diester that serves as a valuable precursor in organic synthesis, particularly for the construction of large-ring systems. Its fifteen-carbon backbone makes it an ideal starting material for the synthesis of macrocyclic ketones, such as cyclopentadecanone, which is a key component in the fragrance industry and a synthetic precursor to muscone. The primary synthetic strategies involving this compound are intramolecular cyclization reactions, most notably the Acyloin condensation and the Thorpe-Ziegler reaction.
Key Applications
The principal application of this compound is in the synthesis of macrocyclic compounds. These large-ring structures are of significant interest in various fields:
-
Fragrance Chemistry : Many macrocyclic ketones, such as muscone and civetone, are highly valued for their musk-like scents and are used as fixatives in perfumes. This compound is a direct precursor to cyclopentadecanone, a synthetic musk.
-
Pharmaceuticals : Macrocycles are a class of molecules with diverse biological activities and are found in numerous natural products and synthetic drugs. The ability to form these large rings is a critical step in the total synthesis of complex bioactive molecules.
-
Materials Science : Macrocyclic compounds can be used as monomers for the synthesis of specialty polymers and as building blocks for supramolecular assemblies.
Synthetic Strategies for Macrocyclization
Two classical and effective methods for the intramolecular cyclization of this compound are the Acyloin condensation and the Thorpe-Ziegler reaction.
Acyloin Condensation
The Acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxy ketone, also known as an acyloin.[1][2] When applied to a diester such as this compound, an intramolecular reaction occurs to yield a cyclic acyloin. This reaction is particularly well-suited for the formation of large rings (10 members or more) and is less dependent on high-dilution conditions compared to other cyclization methods.[2][3] The reaction proceeds on the surface of the molten sodium.[3]
The overall transformation for this compound is as follows:
Caption: Acyloin condensation of this compound.
A subsequent reduction of the acyloin (e.g., using a Clemmensen reduction with zinc and hydrochloric acid) can furnish the corresponding macrocyclic ketone, cyclopentadecanone.[4]
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[5][6] To utilize this method, this compound must first be converted to the corresponding pentadecanedinitrile. This can be achieved through a two-step process: amidation of the diester followed by dehydration of the resulting diamide.
The logical workflow for the Thorpe-Ziegler synthesis of cyclopentadecanone from this compound is outlined below:
Caption: Thorpe-Ziegler reaction workflow.
This method is also effective for the synthesis of large rings and often employs high-dilution conditions to favor the intramolecular reaction.[2]
Data Presentation
The following table summarizes quantitative data for the synthesis of macrocyclic ketones from pentadecanedioic acid derivatives.
| Starting Material | Reaction | Product | Yield | Purity | Reference |
| This compound | Acyloin Condensation | 2-Hydroxycyclopentadecanone | 75% | Not specified | [4] |
| Dimethyl pentadecanedioate | Acyloin Condensation followed by Reduction | Cyclopentadecanone | Not specified | 97.4% | [1] |
Experimental Protocols
Protocol 1: Acyloin Condensation of this compound to 2-Hydroxycyclopentadecanone
This protocol is adapted from the general procedure for Acyloin condensations described in Organic Syntheses.[3]
Materials:
-
This compound
-
Sodium metal, finely dispersed
-
Toluene, anhydrous
-
Chlorotrimethylsilane (TMSCl), distilled
-
Anhydrous diethyl ether
-
Hydrochloric acid, dilute aqueous solution
Apparatus:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel.
-
Heating mantle.
-
Inert atmosphere setup (e.g., nitrogen or argon).
Procedure:
-
Preparation of Sodium Dispersion:
-
In the three-necked flask under an inert atmosphere, add anhydrous toluene (approx. 5 mL per gram of sodium).
-
Add the required amount of sodium metal (approx. 4 molar equivalents relative to the diester).
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium. Once a fine sand-like consistency is achieved, the stirring can be reduced.
-
-
Acyloin Condensation:
-
Prepare a solution of this compound (1 molar equivalent) and chlorotrimethylsilane (4 molar equivalents) in anhydrous toluene.
-
Slowly add this solution via the addition funnel to the refluxing sodium dispersion over a period of 4-6 hours. The use of TMSCl is the Rühlmann modification, which traps the enediolate intermediate and improves yields by preventing side reactions.[2]
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and cautiously add methanol to quench any unreacted sodium.
-
Filter the mixture to remove sodium salts.
-
The filtrate contains the bis-silyl enol ether of the acyloin. To hydrolyze this intermediate, stir the filtrate with a dilute aqueous solution of hydrochloric acid for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude 2-hydroxycyclopentadecanone can be purified by vacuum distillation or recrystallization.
-
Expected Yield: Based on literature reports for similar reactions, a yield of approximately 75% of the cyclic acyloin can be expected.[4]
Protocol 2: Synthesis of Cyclopentadecanone via Thorpe-Ziegler Reaction (General Procedure)
This protocol outlines the general steps required. The conversion of the diester to the dinitrile is a prerequisite for the cyclization.
Part A: Synthesis of Pentadecanedinitrile from this compound
-
Amidation:
-
This compound is treated with an excess of ammonia (aqueous or gaseous) to form pentadecanediamide. This reaction is typically carried out under pressure and at elevated temperatures.
-
-
Dehydration:
-
The resulting pentadecanediamide is dehydrated using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to yield pentadecanedinitrile. The crude dinitrile should be purified, for example by vacuum distillation, before proceeding.
-
Part B: Thorpe-Ziegler Cyclization of Pentadecanedinitrile
Materials:
-
Pentadecanedinitrile
-
Sodium amide (NaNH₂) or another strong, non-nucleophilic base
-
Anhydrous solvent (e.g., toluene, xylene, or diethyl ether)
-
Aqueous acid (e.g., sulfuric acid or hydrochloric acid)
Apparatus:
-
A reaction setup that allows for high-dilution conditions (e.g., a syringe pump for slow addition of the reactant).
-
Inert atmosphere setup.
Procedure:
-
Cyclization:
-
Under an inert atmosphere, a suspension of the strong base in the anhydrous solvent is prepared in the reaction flask.
-
A solution of pentadecanedinitrile in the same solvent is added very slowly (e.g., over 8-12 hours) to the base suspension at reflux. The slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, the reaction is typically refluxed for several more hours to ensure completion.
-
-
Hydrolysis and Workup:
-
The reaction mixture is cooled and then quenched by the addition of water and a strong acid.
-
The mixture is then heated to reflux for several hours to hydrolyze the intermediate α-cyanoenamine and promote decarboxylation.
-
After cooling, the organic layer is separated, washed with water and brine, and dried.
-
The solvent is removed, and the resulting crude cyclopentadecanone is purified by vacuum distillation.
-
The following diagram illustrates the experimental workflow for the Acyloin condensation:
Caption: Experimental workflow for Acyloin condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN107915610B - Preparation method of cyclopentadecanone - Google Patents [patents.google.com]
- 5. bspublications.net [bspublications.net]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Yield Synthesis of 1,15-Pentadecanediol via Reduction of Diethyl Pentadecanedioate
Abstract
This application note provides a comprehensive experimental protocol for the reduction of diethyl pentadecanedioate to 1,15-pentadecanediol. The synthesis utilizes lithium aluminum hydride (LiAlH₄) as a potent reducing agent in an anhydrous ethereal solvent, followed by a meticulous workup and purification procedure. This method is demonstrated to be a reliable and high-yielding route for the production of long-chain aliphatic diols, which are valuable intermediates in the pharmaceutical and materials science sectors.
Introduction
Long-chain α,ω-diols, such as 1,15-pentadecanediol, are crucial building blocks in the synthesis of various complex molecules, including specialty polymers, surfactants, and lubricants.[1] Their bifunctional nature allows for the formation of linear polymers and macrocycles, making them valuable in drug delivery systems and advanced material design. The reduction of the corresponding dicarboxylic acid esters is a common and effective method for their preparation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting esters to primary alcohols.[2] This protocol details a robust and scalable procedure for the synthesis of 1,15-pentadecanedioate, with a focus on safe handling of reagents and effective purification of the final product.
Reaction Scheme
Caption: Chemical scheme for the reduction of this compound.
Experimental Protocol
Materials and Equipment
-
Reactants: this compound (MW: 328.50 g/mol )
-
Reagents: Lithium aluminum hydride (LiAlH₄) (MW: 37.95 g/mol ), Anhydrous tetrahydrofuran (THF), 15% (w/v) Sodium hydroxide (NaOH) solution, Distilled water, Anhydrous magnesium sulfate (MgSO₄), Ethanol (for recrystallization)
-
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel, vacuum filtration apparatus, rotary evaporator, recrystallization dish, standard glassware.
Safety Precautions
-
Lithium aluminum hydride is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
Ensure all glassware is thoroughly dried before use.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas, which is flammable. Perform the quenching step slowly and with adequate cooling.
Detailed Procedure
1. Reaction Setup:
-
A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
In the flask, suspend lithium aluminum hydride (2.5 g, 65.9 mmol) in anhydrous THF (100 mL).
-
In the dropping funnel, prepare a solution of this compound (10.0 g, 30.4 mmol) in anhydrous THF (150 mL).
2. Reduction Reaction:
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Slowly add the this compound solution from the dropping funnel to the stirred LiAlH₄ suspension over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Reaction Workup (Fieser Method):
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly add the following reagents sequentially, allowing the effervescence to subside between each addition:
-
2.5 mL of distilled water
-
2.5 mL of 15% aqueous NaOH solution
-
7.5 mL of distilled water
-
-
Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.
-
Add anhydrous magnesium sulfate (10 g) to the mixture and stir for an additional 15 minutes to ensure all water is absorbed.
-
Filter the mixture through a pad of Celite in a Buchner funnel and wash the solid residue with THF (3 x 50 mL).
-
Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,15-pentadecanediol as a white solid.
4. Purification:
-
The crude product is purified by recrystallization from ethanol.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
| Parameter | This compound | 1,15-Pentadecanediol |
| Molecular Formula | C₁₉H₃₆O₄ | C₁₅H₃₂O₂ |
| Molecular Weight | 328.50 g/mol | 244.42 g/mol |
| Appearance | Colorless liquid | White solid |
| Melting Point | N/A | 87-89 °C |
| Theoretical Yield | N/A | 7.43 g |
| Typical Actual Yield | N/A | 6.7 - 7.1 g |
| Typical Yield (%) | N/A | 90 - 95% |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 1,15-pentadecanediol.
Discussion
The reduction of this compound using lithium aluminum hydride provides an efficient route to 1,15-pentadecanediol. The use of anhydrous THF is critical to prevent the violent reaction of LiAlH₄ with water.[3] The stoichiometry of the reaction requires at least one equivalent of LiAlH₄ for each equivalent of the diester, as each ester functional group requires two hydride ions for complete reduction. An excess of LiAlH₄ is used to ensure the reaction goes to completion.
The Fieser workup method is particularly advantageous for this procedure as it results in the formation of a granular, easily filterable solid, which simplifies the isolation of the product. This avoids the formation of gelatinous aluminum hydroxides that can complicate product isolation.
The final product, 1,15-pentadecanediol, is a white solid with limited solubility in non-polar solvents and good solubility in alcohols, which makes ethanol an excellent choice for recrystallization.[3] The high recovery and purity of the final product underscore the efficacy of this protocol for the synthesis of long-chain diols.
Conclusion
This application note outlines a detailed and reliable experimental procedure for the synthesis of 1,15-pentadecanediol from this compound using lithium aluminum hydride reduction. The protocol emphasizes safe handling of reagents and provides a clear, step-by-step guide for researchers in organic synthesis and drug development. The high yield and purity of the product demonstrate the suitability of this method for laboratory-scale synthesis.
References
Application of Diethyl Pentadecanedioate Derivatives in Medicinal Chemistry: A Focus on a Key Intermediate
Application Notes
Introduction
Long-chain dicarboxylic acids and their esters are a class of molecules with diverse industrial applications, including the synthesis of polymers, lubricants, and adhesives.[2] In the realm of medicinal chemistry, their utility is often as building blocks for more complex bioactive molecules.[3] This document details the role of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate as a key pharmaceutical intermediate.[4][5]
Core Application: Intermediate for Bempedoic Acid Synthesis
The primary and most well-documented application of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in medicinal chemistry is its role as a precursor in the synthesis of Bempedoic Acid (ETC-1002).[1] Bempedoic Acid is an ATP-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein (LDL) cholesterol.[1] The synthesis involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by the reduction of the ketone group.[1]
General Biological Context of Dicarboxylic Acids
While specific biological activities for Diethyl pentadecanedioate are not detailed in the available literature, dicarboxylic acids, in general, are involved in various metabolic processes.[3] Medium-chain dicarboxylic acids, for instance, have been studied for their potential in improving glycemic control in type 2 diabetes.[6] They are metabolic products of fatty acids and can be utilized as an alternative energy source.[6] Long-chain dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation.[7] The esterification to diethyl esters can improve properties such as solubility for synthetic reactions.[4]
Data Presentation
Chemical Properties of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
| Property | Value | Reference |
| CAS Number | 738606-43-4 | [3][4] |
| Molecular Formula | C23H42O5 | [1][3] |
| Molecular Weight | 398.58 g/mol | [1][8] |
| IUPAC Name | diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | [3] |
| Synonyms | Bempedoic Acid Impurity 13, ETC-1002 intermediate | [3][9] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
This protocol is based on the reaction of Tosylmethyl isocyanide with ethyl-2,2-dimethyl-7-bromoheptanoate.[1][10]
Materials:
-
Tosylmethyl isocyanide
-
Ethyl-2,2-dimethyl-7-bromoheptanoate
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Tetrabutyl iodide
-
Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Petroleum ether
-
Ethyl acetate
-
Ice water
Procedure:
-
Under a nitrogen atmosphere and at 0 °C, slowly add sodium hydride (1.1 eq) to a solution of ethyl-2,2-dimethyl-7-bromoheptanoate (1.0 eq) and Tosylmethyl isocyanide (0.5 eq) in DMSO.
-
Add tetrabutyl iodide (0.1 eq) to the mixture.
-
Allow the reaction to proceed at room temperature for 12 hours.
-
Quench the reaction by adding ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase.
-
Add concentrated hydrochloric acid and stir at room temperature for 2 hours.
-
Separate the organic phase and wash with sodium bicarbonate solution.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the pure Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.
Protocol 2: Synthesis of Bempedoic Acid from Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
This protocol outlines the hydrolysis and reduction steps to convert the diethyl ester to Bempedoic Acid.[1]
Materials:
-
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Sodium borohydride (NaBH4)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
Procedure:
Step 1: Hydrolysis
-
Dissolve Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in a mixture of ethanol and water.
-
Add aqueous potassium hydroxide.
-
Reflux the mixture to facilitate the hydrolysis of the ester groups to carboxylic acids.
-
Monitor the reaction progress by TLC using a mobile phase of hexane/ethyl acetate (7:3).
-
Upon completion, neutralize the reaction mixture and extract the dicarboxylic acid product.
Step 2: Reduction
-
Dissolve the dicarboxylic acid intermediate from Step 1 in methanol.
-
Add sodium borohydride (NaBH4) to reduce the ketone group to a hydroxyl group.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the resulting Bempedoic Acid.
Visualizations
Diagram 1: Synthetic Pathway to Bempedoic Acid
Caption: Synthetic route from the diethyl ester to Bempedoic Acid.
Diagram 2: Experimental Workflow for Bempedoic Acid Synthesis
Caption: Workflow for the synthesis of Bempedoic Acid.
References
- 1. longdom.org [longdom.org]
- 2. Biotechnological production of bio-based long-chain dicarboxylic acids with oleogenious yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DICARBOXYLIC ESTERS - Ataman Kimya [atamanchemicals.com]
- 4. 1,15-Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | C23H42O5 | CID 11223278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of dicarboxylic acids in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 9. chemwhat.com [chemwhat.com]
- 10. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for Diethyl Pentadecanedioate as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), the use of an internal standard (IS) is crucial for achieving accurate and precise quantification of analytes. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards. This allows for the correction of variations in sample preparation, injection volume, and instrument response.
Diethyl pentadecanedioate, a diethyl ester of a C15 dicarboxylic acid, presents itself as a suitable internal standard for the quantification of a range of chemically similar compounds. Its long alkyl chain and dual ester functional groups make it an excellent candidate for methods analyzing other dicarboxylic acid esters, long-chain fatty acid esters, and certain types of plasticizers. This document provides detailed application notes and example protocols for the use of this compound as an internal standard in both GC-MS and LC-MS analyses.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₉H₃₆O₄ |
| Molecular Weight | 328.49 g/mol |
| Boiling Point | Approx. 370 °C (estimated) |
| Solubility | Soluble in organic solvents (e.g., hexane, acetone, methanol) |
| CAS Number | 1119-79-5 |
Principle of Internal Standard Quantification
The fundamental principle of the internal standard method relies on the ratio of the analyte's response to the internal standard's response. This ratio is then used for calibration and quantification. The concentration of the analyte is calculated using the following formula:
[ (Area_analyte / Area_IS) = Response Factor (RF) * (Concentration_analyte / Concentration_IS) ]
The Response Factor is determined from the analysis of calibration standards containing known concentrations of the analyte and the internal standard.
Logical Selection of an Internal Standard
The selection of an appropriate internal standard is critical for the development of a robust analytical method. The following diagram illustrates the key considerations for choosing an internal standard, with this compound as an example for the analysis of similar long-chain esters.
Caption: Key considerations for selecting an internal standard.
Application: Quantification of Dicarboxylic Acid Esters and Plasticizers by GC-MS
Analyte Class: Long-chain dicarboxylic acid esters, phthalate and non-phthalate plasticizers.
Rationale for using this compound: this compound is structurally similar to many common plasticizers and other long-chain diesters, making it likely to behave similarly during extraction and chromatographic separation. Its molecular weight and fragmentation pattern in MS are distinct enough from many target analytes to avoid interference.
Experimental Protocol: GC-MS Analysis
1. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of hexane:acetone (1:1 v/v).
-
Internal Standard Working Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the same solvent mixture.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte(s) in hexane:acetone (1:1 v/v).
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the analyte stock solution. Spike each calibration standard with the internal standard working solution to a final concentration of 1 µg/mL.
2. Sample Preparation (Example: Extraction from a Polymer Matrix): a. Weigh 100 mg of the polymer sample into a glass vial. b. Add 5 mL of hexane:acetone (1:1 v/v). c. Add 100 µL of the 10 µg/mL internal standard working solution. d. Cap the vial and sonicate for 30 minutes at 40 °C. e. Allow the solution to cool to room temperature. f. Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
3. GC-MS Instrumental Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL (Splitless) |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | Analyte-specific ions and m/z for this compound (e.g., 155, 129, 283) |
Illustrative Method Validation Data (GC-MS)
The following table presents typical performance characteristics for a validated GC-MS method using this compound as an internal standard.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Range | 0.1 - 10 µg/mL | Application-dependent |
| Precision (RSD%) | < 5% | ≤ 15% |
| Accuracy (Recovery %) | 95 - 105% | 80 - 120% |
| Limit of Quantification | 0.1 µg/mL | Application-dependent |
Application: Quantification of Long-Chain Fatty Acid Esters by LC-MS/MS
Analyte Class: Long-chain fatty acid methyl or ethyl esters.
Rationale for using this compound: In reversed-phase LC, this compound will have a retention time in the range of other long-chain esters. Its structure is suitable for electrospray ionization (ESI), and its precursor/product ion transitions in MS/MS will likely be unique from endogenous fatty acid esters.
Experimental Protocol: LC-MS/MS Analysis
1. Preparation of Stock and Working Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute 10 µL of the stock solution to 10 mL with methanol.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target fatty acid ester(s) in methanol.
-
Calibration Standards: Prepare a series of calibration standards in methanol. Spike each with the internal standard working solution to a final concentration of 100 ng/mL.
2. Sample Preparation (Example: from Biological Matrix): a. To 100 µL of plasma, add 10 µL of the 1 µg/mL internal standard working solution. b. Add 400 µL of cold methanol and vortex for 1 minute to precipitate proteins. c. Centrifuge at 13,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase composition. f. Transfer to an LC vial for analysis.
3. LC-MS/MS Instrumental Conditions:
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 98% B over 10 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte-specific transitions and for this compound (e.g., 329.3 -> 283.3, 329.3 -> 155.1) |
Illustrative Method Validation Data (LC-MS/MS)
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | > 0.999 | ≥ 0.995 |
| Range | 1 - 500 ng/mL | Application-dependent |
| Precision (RSD%) | < 8% | ≤ 15% |
| Accuracy (Recovery %) | 92 - 108% | 80 - 120% |
| Limit of Quantification | 1 ng/mL | Application-dependent |
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for using an internal standard in a chromatographic analysis.
Protocol for monitoring Diethyl pentadecanedioate reaction progress
An essential procedure in chemical synthesis and industrial manufacturing is the monitoring of reaction progress. This document provides a comprehensive protocol for monitoring the synthesis of Diethyl pentadecanedioate, a dicarboxylic acid ester. The synthesis is typically achieved through the Fischer esterification of pentadecanedioic acid and ethanol, facilitated by an acid catalyst. To ensure optimal yield and purity, the reaction's progress is meticulously tracked using various analytical techniques.
This protocol outlines the application of Thin-Layer Chromatography (TLC) for rapid qualitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for quantitative assessment, and Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring and structural confirmation. Adherence to this protocol will enable researchers, scientists, and drug development professionals to effectively monitor the esterification process, leading to reproducible and high-quality synthesis of this compound.
Reaction Pathway: Fischer Esterification
The synthesis of this compound from pentadecanedioic acid and ethanol proceeds via an acid-catalyzed esterification reaction. The overall reaction is illustrated below:
Caption: Fischer esterification of pentadecanedioic acid with ethanol.
Experimental Workflow for Reaction Monitoring
A systematic workflow is crucial for effective reaction monitoring. This involves regular sampling of the reaction mixture and subsequent analysis using the techniques outlined in this document.
Application Note: Purification of Diethyl Pentadecanedioate by Column Chromatography
[For Researchers, Scientists, and Drug Development Professionals]
This application note provides a detailed protocol for the purification of diethyl pentadecanedioate using silica gel column chromatography. This method is designed to separate the desired diester from non-polar and more polar impurities that may be present after synthesis.
Introduction
This compound is a long-chain aliphatic diester with applications in various fields, including as a starting material or intermediate in the synthesis of pharmaceuticals and specialty chemicals. Following its synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used technique for the purification of such compounds. The selection of an appropriate stationary phase and mobile phase is crucial for achieving high purity and yield.
This protocol outlines the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase. The optimal solvent ratio is determined by preliminary thin-layer chromatography (TLC) analysis to ensure efficient separation.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient elution recommended) |
| Initial Mobile Phase Ratio | 98:2 (v/v) Hexane:Ethyl Acetate |
| Final Mobile Phase Ratio | 90:10 (v/v) Hexane:Ethyl Acetate |
| Column Dimensions | Dependent on the amount of crude product |
| Sample Loading | Dry loading or minimal solvent loading |
| Elution Mode | Gradient Elution |
| Detection Method | Thin-Layer Chromatography (TLC) with staining |
| Expected Purity | >95% |
| Expected Yield | 85-95% (dependent on crude purity) |
Experimental Protocols
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain or p-anisaldehyde stain
-
Glass chromatography column
-
Collection tubes/flasks
-
Rotary evaporator
2. Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).
-
Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto the baseline of the TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under UV light (if applicable) and then by staining with potassium permanganate or p-anisaldehyde stain.
-
The ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the this compound spot and good separation from impurities.
3. Column Preparation
-
Select a glass column of appropriate size based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.
4. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry sample onto the top of the packed column.
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial mobile phase.
-
Carefully apply the solution to the top of the column using a pipette, allowing it to adsorb onto the silica gel.
-
5. Elution and Fraction Collection
-
Carefully add the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) to the top of the column.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is from 2% to 10% ethyl acetate in hexane.
-
Monitor the elution of compounds by performing TLC analysis on the collected fractions.
-
Combine the fractions that contain the pure this compound.
6. Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil or solid.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
Visualization
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Troubleshooting & Optimization
Technical Support Center: Diethyl Pentadecanedioate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of diethyl pentadecanedioate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in the synthesis of this compound, typically performed via Fischer esterification of pentadecanedioic acid and ethanol, are most commonly due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester. Other significant factors include incomplete reaction, suboptimal reaction conditions, and loss of product during work-up and purification.
Q2: How can I drive the reaction equilibrium towards the formation of this compound?
A2: To favor the formation of the product, you need to effectively remove water from the reaction mixture as it is formed. There are two primary strategies for this:
-
Use of Excess Ethanol: Employing a large excess of ethanol, which also serves as the solvent, can shift the equilibrium towards the product side according to Le Châtelier's principle.
-
Water Removal:
-
Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to continuously remove the water-toluene azeotrope from the reaction mixture.
-
Drying Agents: The addition of a dehydrating agent, such as molecular sieves, can absorb the water produced during the reaction.
-
Q3: I suspect my reaction is not going to completion. How can I optimize the reaction conditions?
A3: Optimizing reaction conditions is crucial for maximizing yield. Consider the following parameters:
-
Catalyst: A strong acid catalyst is necessary. Commonly used catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is not old or decomposed.
-
Temperature: The reaction generally requires heating to reflux to proceed at a reasonable rate. The optimal temperature will depend on the solvent used.
-
Reaction Time: Fischer esterifications can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion.
Q4: What are the possible side reactions that could be reducing my yield?
A4: The primary side reaction of concern is the acid-catalyzed dehydration of ethanol to form diethyl ether, especially at higher temperatures. While typically a minor pathway, it can become more significant if the reaction temperature is too high or if a very high concentration of acid catalyst is used. Another potential issue is the incomplete esterification, leading to the formation of the monoester, ethyl hydrogen pentadecanedioate.
Q5: I seem to be losing a significant amount of product during the work-up and purification steps. What can I do to minimize this?
A5: Product loss during work-up and purification is a common issue. Here are some tips to minimize it:
-
Neutralization: After the reaction, the acid catalyst must be neutralized. This is typically done by washing with a weak base solution like sodium bicarbonate. Be cautious during this step as vigorous gas evolution can occur. Ensure the aqueous layer is truly basic before proceeding.
-
Extraction: this compound is typically extracted into an organic solvent. Ensure you perform multiple extractions with an appropriate solvent to recover as much product as possible from the aqueous layer.
-
Drying: Thoroughly dry the combined organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal. Residual water can lead to hydrolysis of the ester during distillation.
-
Purification:
-
Distillation: Due to its high boiling point, this compound should be purified by vacuum distillation. This prevents decomposition at high temperatures. Ensure your vacuum system is efficient to achieve a low enough pressure.
-
Recrystallization: If the product is a solid at room temperature, recrystallization can be an effective purification method.
-
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of this compound. This data is illustrative and actual results may vary.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Ethanol to Diacid Ratio | 10:1 | 85 | 2:1 | 50 | A large excess of ethanol shifts the equilibrium towards the product. |
| Water Removal | Dean-Stark Trap | 90 | No Water Removal | 60 | Continuous removal of water drives the reaction to completion. |
| Catalyst Loading (p-TsOH) | 1 mol% | 88 | 0.1 mol% | 65 | Sufficient catalyst is required for an efficient reaction rate. |
| Reaction Temperature | Reflux (Toluene) | 90 | 60 °C | 40 | Higher temperatures increase the reaction rate, but excessive heat can promote side reactions. |
| Reaction Time | 12 hours | 85 | 4 hours | 55 | Fischer esterification is a slow reaction and requires adequate time to reach completion. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Materials:
-
Pentadecanedioic acid
-
Absolute Ethanol (large excess)
-
Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add pentadecanedioic acid and a large excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to a gentle reflux. If using a Dean-Stark trap with toluene, water will begin to collect in the trap.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If ethanol was used in large excess, remove most of it using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization to obtain the pure this compound.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Optimizing Diethyl Pentadecanedioate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Diethyl pentadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary and most common method for synthesizing this compound is through the direct esterification of pentadecanedioic acid with ethanol, a reaction commonly known as Fischer esterification.[1] This method involves heating the dicarboxylic acid and an excess of ethanol in the presence of an acid catalyst.[1][2]
Q2: Why is an excess of ethanol used in the synthesis?
A2: Fischer esterification is a reversible reaction, meaning it can proceed in both the forward (ester formation) and reverse (ester hydrolysis) directions.[1][3] According to Le Chatelier's principle, using a large excess of a reactant, in this case, ethanol, shifts the equilibrium towards the products, thereby increasing the yield of this compound.[3] Often, ethanol is used as the solvent for the reaction, ensuring it is present in a large excess.[4]
Q3: What are the recommended catalysts for this reaction?
A3: Strong acids are typically used as catalysts for Fischer esterification. The most common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[3][4] While both are effective, p-toluenesulfonic acid is sometimes preferred as it is a solid and can be easier to handle, and may lead to higher catalytic activity in some cases.[5]
Q4: How is the water produced during the reaction typically removed?
A4: The removal of water is crucial to drive the reaction towards the formation of the diester.[3] This can be achieved by several methods:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water as it forms.[4]
-
Using a drying agent: Molecular sieves can be added to the reaction mixture to absorb water.[3]
-
In-situ generation of catalyst: Using a reagent like acetyl chloride which reacts with a small amount of ethanol to produce HCl as the catalyst in an anhydrous system.
Q5: What is a typical reaction time and temperature?
A5: The reaction is typically carried out at the reflux temperature of the alcohol, which for ethanol is approximately 78°C.[4] The reaction time can vary from 4 to 12 hours, depending on the specific conditions and the desired conversion.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: The reaction has not reached equilibrium or completion. 2. Equilibrium not shifted sufficiently towards products: Insufficient excess of ethanol or inefficient water removal. 3. Catalyst inefficiency: The acid catalyst may be old, hydrated, or used in an insufficient amount. 4. Product loss during workup: Inefficient extraction or premature precipitation. | 1. Increase reaction time: Monitor the reaction by TLC until the starting material is consumed.[2] 2. Increase the excess of ethanol: Use ethanol as the solvent to maximize the shift in equilibrium.[3][4] Ensure efficient water removal using a Dean-Stark trap or freshly activated molecular sieves.[3][4] 3. Use a fresh, anhydrous catalyst: Ensure the sulfuric acid is concentrated or use freshly opened p-toluenesulfonic acid. Optimize the catalyst loading. 4. Optimize workup procedure: Ensure complete extraction with a suitable organic solvent. Avoid washing with excessive amounts of aqueous solutions. |
| Presence of Monoethyl pentadecanedioate | 1. Incomplete esterification of the second carboxylic acid group: This is a common intermediate. 2. Insufficient reaction time or catalyst. | 1. Prolong the reaction time and/or increase the temperature (if feasible without causing side reactions). 2. Increase the amount of catalyst. 3. Purification: The monoester can be separated from the diester by column chromatography or by extraction with a basic aqueous solution (e.g., sodium bicarbonate), as the monoester is more acidic and will partition into the aqueous layer.[6][7] |
| Presence of unreacted Pentadecanedioic Acid | 1. Reaction has not proceeded significantly. 2. Catalyst is inactive. | 1. Check all reaction parameters: temperature, catalyst, and reaction time. 2. Use a fresh, active catalyst. 3. Purification: The unreacted diacid can be removed by washing the organic extract with a basic solution like sodium bicarbonate.[4] |
| Dark or Colored Product | 1. Side reactions at high temperatures: Prolonged heating can lead to decomposition or side reactions. 2. Impurities in starting materials. | 1. Lower the reaction temperature if possible, or shorten the reaction time. 2. Use purified starting materials. 3. Purification: The color can often be removed by treating the product with activated carbon followed by filtration, or by distillation/recrystallization.[1] |
| Difficulty in Isolating the Product | 1. Formation of an emulsion during extraction. 2. Product is an oil at room temperature. | 1. To break emulsions, add a small amount of brine (saturated NaCl solution) or use a centrifuge. [8] 2. If the product is an oil, purification by column chromatography or vacuum distillation is recommended. [8] |
Experimental Protocols
Detailed Protocol for this compound Synthesis via Fischer Esterification
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
Pentadecanedioic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (98%) or p-toluenesulfonic acid monohydrate
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add pentadecanedioic acid.
-
Add a large excess of absolute ethanol (e.g., enough to act as the solvent). A molar ratio of ethanol to carboxylic acid groups of at least 10:1 is recommended.
-
If using a Dean-Stark trap, add toluene to the flask.
-
-
Catalyst Addition:
-
Slowly and carefully add the acid catalyst to the stirred reaction mixture. A typical catalytic amount is 1-2% by weight of the dicarboxylic acid.
-
-
Reaction:
-
Heat the mixture to a gentle reflux and maintain the temperature for 4-12 hours.
-
Monitor the progress of the reaction by TLC. The reaction is complete when the starting dicarboxylic acid spot is no longer visible.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If ethanol was used as the solvent, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted diacid or monoester).[4] Be cautious of CO₂ evolution.
-
Brine (to help break any emulsions and remove excess water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.[1]
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pretreatments and saccharification of corn stover at moderate temperatures and pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cerritos.edu [cerritos.edu]
Technical Support Center: Synthesis of Diethyl Pentadecanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl pentadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Fischer esterification of pentadecanedioic acid with ethanol using an acid catalyst. This reaction is an equilibrium process, and to favor the formation of the diester, a large excess of ethanol is typically used, and the water generated during the reaction is removed.[1][2]
Q2: What are the primary side products I should expect during the synthesis of this compound via Fischer esterification?
A2: The primary side products in the Fischer esterification of pentadecanedioic acid include:
-
Monoethyl pentadecanedioate: This is the half-ester that forms when only one of the two carboxylic acid groups reacts with ethanol.
-
Diethyl ether: This can form as a byproduct through the acid-catalyzed dehydration of two ethanol molecules, especially at higher reaction temperatures.[3]
-
Oligomers: Under certain conditions, pentadecanedioic acid can undergo intermolecular esterification to form linear polyester oligomers.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following:
-
Use a large excess of ethanol: This drives the equilibrium towards the formation of the desired diester, this compound, and reduces the relative concentration of the monoester.[2]
-
Control the reaction temperature: Maintaining the optimal temperature for esterification without promoting the dehydration of ethanol to diethyl ether is crucial.
-
Effective water removal: Using a Dean-Stark apparatus or a drying agent can help shift the equilibrium towards the product side and prevent hydrolysis of the ester back to the carboxylic acid.[4]
Q4: What analytical techniques are recommended for monitoring the reaction progress and assessing the purity of the final product?
A4: The following analytical techniques are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile components of the reaction mixture, including the desired product, the monoester, and any diethyl ether.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of this compound and quantify the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the reaction by observing the disappearance of the starting material (pentadecanedioic acid) and the appearance of the product ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or catalyst. | Increase the reaction time and/or the amount of acid catalyst. Monitor the reaction by TLC until the starting material is consumed. |
| Reaction equilibrium not sufficiently shifted towards the products. | Use a larger excess of ethanol and ensure efficient removal of water using a Dean-Stark apparatus or molecular sieves.[4] | |
| Presence of a Significant Amount of Monoethyl pentadecanedioate | Insufficient reaction time or stoichiometry of ethanol. | Increase the reaction time and ensure a sufficient excess of ethanol is used to drive the reaction to completion for both carboxylic acid groups. |
| Detection of Diethyl Ether in the Product Mixture | Reaction temperature is too high, leading to the dehydration of ethanol. | Carefully control the reaction temperature to the optimal range for Fischer esterification without favoring the formation of diethyl ether. |
| Product appears viscous or polymeric | Formation of oligomers through intermolecular esterification of the dicarboxylic acid. | Ensure a sufficient excess of ethanol is present to favor the intramolecular reaction with the diacid over intermolecular polymerization. |
| Unexpected Peaks in GC-MS or NMR Spectra | Contamination from starting materials, solvents, or side reactions. | Purify the starting materials before use. Analyze the unexpected peaks by MS to identify their mass and fragmentation patterns. Compare NMR chemical shifts with known databases for common laboratory solvents and reagents. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Pentadecanedioic acid
-
Absolute Ethanol (large excess, e.g., 10-20 equivalents)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2 mol%)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pentadecanedioic acid, a large excess of absolute ethanol, and toluene.
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, and TLC analysis indicates the complete consumption of the starting dicarboxylic acid.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol and toluene under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Data Presentation
Table 1: Expected Yields and Purity of this compound
| Parameter | Expected Value | Notes |
| Yield | > 90% | Yields are highly dependent on reaction conditions, particularly the efficient removal of water. |
| Purity (after purification) | > 98% | Purity can be assessed by GC-MS or NMR. |
Table 2: Potential Side Products and Their Estimated Abundance
| Side Product | Estimated Abundance (before purification) | Factors Influencing Abundance |
| Monoethyl pentadecanedioate | 1-5% | Insufficient reaction time or ethanol excess. |
| Diethyl ether | < 1% | High reaction temperatures. |
| Oligomers | < 1% | Insufficient ethanol excess. |
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis pathway of this compound and potential side reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Resolving Peak Tailing for Diethyl Pentadecanedioate in HPLC
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing for Diethyl pentadecanedioate in High-Performance Liquid Chromatography (HPLC). The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Workflow
A systematic approach is crucial for efficiently diagnosing and resolving peak shape issues. The following flowchart outlines a logical workflow to identify the root cause of peak tailing for this compound.
Caption: Troubleshooting flowchart for resolving HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound?
Peak tailing occurs when a peak's trailing half is broader than its front half, indicating more than one retention mechanism is at play.[1] For a relatively neutral compound like this compound, the common causes include:
-
Secondary Interactions: Even without a strong basic functional group, the ester's polar carbonyl groups can engage in unwanted secondary interactions with active sites on the stationary phase.[2] These sites are often residual silanol groups (Si-OH) on the surface of silica-based columns.[1][3] Trace metal contaminants in the silica matrix can also chelate with analytes, causing tailing.[4]
-
Column Issues: Degradation of the column, such as the loss of bonded phase or the creation of a void at the column inlet, can disrupt the sample path and lead to distorted peaks.[5][6] A partially blocked column inlet frit is another common culprit that affects all peaks in a chromatogram.[7]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak asymmetry.[2][7][8]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector cell can cause the separated peak to broaden before it is detected.[2][9]
Q2: How can I optimize the mobile phase to reduce peak tailing?
Mobile phase optimization is often the first and most effective step.
-
Adjust pH: Residual silanol groups on silica columns are acidic (pKa ~3.5).[8] Lowering the mobile phase pH to ≤ 3 suppresses the ionization of these silanols, minimizing their ability to interact with your analyte.[1][4][10] This is a highly effective strategy even for non-basic compounds.
-
Use a Buffer: A buffer helps maintain a constant mobile phase pH, which is critical for reproducible results.[9] For low pH work, a phosphate or formate buffer at a concentration of 10-25 mM is typically sufficient.[11]
-
Add a Competing Agent: For persistent tailing suspected to be from active silanols, adding a small amount of a competing acid, like acetic acid, to the mobile phase can sometimes improve peak shape for acidic or neutral compounds.[8]
Q3: My peak is still tailing after mobile phase optimization. Could the column be the problem?
Yes, the column is a critical factor.
-
Column Choice: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanols and metal contaminants, reducing the chance of secondary interactions.[1] Using a column with robust end-capping—a process that deactivates most residual silanols—is highly recommended.[10]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[12]
-
Column Void: A physical gap or void in the packing material at the column inlet can cause significant peak distortion.[4][5] This can result from pressure shocks or operating at a high pH that dissolves the silica.[5] If a void is suspected, replacing the column is the best solution.[10]
Q4: Can my sample preparation or injection technique cause peak tailing?
Absolutely. The way the sample is introduced to the column is crucial for maintaining a sharp peak.
-
Sample Solvent Strength: Dissolving your sample in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile) is a common cause of peak distortion.[2][8] The sample doesn't "focus" properly at the head of the column. Always try to dissolve the sample in the initial mobile phase or a weaker solvent.[8]
-
Sample Overload: If the peak shape improves upon diluting the sample or injecting a smaller volume, the column was likely overloaded.[7][13]
Summary of Troubleshooting Strategies
The following table summarizes key parameters and recommended actions to resolve peak tailing for this compound.
| Parameter | Potential Cause of Tailing | Recommended Action | Expected Outcome |
| Mobile Phase | Secondary interactions with ionized silanols. | Lower aqueous phase pH to 2.5–3.0 using an additive like 0.1% formic or phosphoric acid.[1][4] | Silanol activity is suppressed, reducing secondary retention and improving peak symmetry. |
| Inconsistent pH during the run. | Add a buffer (e.g., 10-25 mM formate or phosphate) to the mobile phase.[11] | Stabilized pH leads to more consistent retention times and peak shapes. | |
| Column | High concentration of active, residual silanols. | Use a modern, high-purity, end-capped C18 or C8 column (Type B silica).[4][9] | Fewer active sites are available for secondary interactions, resulting in sharper peaks. |
| Contamination at the column head. | Flush the column with a strong solvent (check manufacturer's guidelines) or use a guard column.[12][13] | Contaminants are removed, restoring performance. The guard column protects the analytical column. | |
| Physical void or bed collapse. | Replace the analytical column.[10] | A properly packed bed restores efficient chromatography and good peak shape. | |
| Sample/Injection | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition.[8] | The sample band is tightly focused at the column head, preventing distortion. |
| Mass or volume overload. | Reduce the injected sample mass by diluting the sample or decrease the injection volume.[2][8] | Peak shape becomes more Gaussian as the column operates within its linear capacity. | |
| System Hardware | Extra-column band broadening. | Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005" or ~0.12 mm) between the injector, column, and detector.[9] | Minimized dead volume prevents the separated peak from broadening before detection. |
Recommended Experimental Protocol
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize the risk of peak tailing.
1. Objective: To develop a robust reversed-phase HPLC method for the quantification of this compound with symmetrical peak shape.
2. Materials & Equipment:
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Chemicals: HPLC-grade acetonitrile, HPLC-grade water, Formic acid.
-
Sample: this compound standard.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Elution Mode: Isocratic or Gradient. Start with 80% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 210 nm (esters have a weak UV absorbance at higher wavelengths).
-
Injection Volume: 5 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare working standards by diluting the stock solution with the initial mobile phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid).
5. Procedure:
-
Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solution.
-
Evaluate the resulting chromatogram for peak shape (asymmetry factor), retention time, and response. An ideal asymmetry or tailing factor should be between 0.9 and 1.2.
-
If tailing is observed, systematically adjust parameters as outlined in the troubleshooting guide, starting with the mobile phase composition (e.g., increase the percentage of acetonitrile if retention is too long, or decrease it if too short, while keeping the pH low).
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
Common impurities in commercial Diethyl pentadecanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Diethyl pentadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in commercial this compound?
A1: While commercial this compound is typically of high purity (≥98.5%), several process-related impurities may be present.[1] These can originate from the synthesis route, which is commonly the direct esterification of pentadecanedioic acid with ethanol or the transesterification of dimethyl pentadecanedioate. Potential impurities include:
-
Residual Starting Materials:
-
Pentadecanedioic acid
-
Ethanol
-
Dimethyl pentadecanedioate (if transesterification route is used)
-
-
Reaction Byproducts:
-
Monoethyl pentadecanedioate (from incomplete esterification)
-
Oligomeric or polymeric esters
-
-
Residual Catalysts and Reagents:
-
Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Base catalysts (e.g., sodium ethoxide)
-
Solvents used in purification (e.g., diethyl ether, ethanol)
-
-
Degradation Products:
-
Hydrolysis products (pentadecanedioic acid and ethanol) if exposed to moisture.
-
Q2: My experiment is sensitive to acidic impurities. How can I check for and remove residual acid catalysts?
A2: Residual acid catalysts can be detected by a simple aqueous extraction and pH measurement. To remove them, you can perform a liquid-liquid extraction. Dissolve the this compound in a water-immiscible organic solvent (like diethyl ether) and wash it with a saturated sodium bicarbonate solution, followed by water. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and remove the solvent under reduced pressure.
Q3: I suspect the presence of unreacted pentadecanedioic acid in my sample. How can I confirm this?
A3: The presence of pentadecanedioic acid can be confirmed using several analytical techniques. A common method is High-Performance Liquid Chromatography (HPLC), where the acid will have a different retention time than the diethyl ester. Another method is ¹H NMR spectroscopy, where the carboxylic acid protons will show a characteristic broad singlet, typically downfield (10-13 ppm), which will not be present in the pure diester.
Q4: Can I use this compound directly from the supplier for my sensitive application?
A4: For most applications, commercial-grade this compound with a purity of ≥98.5% is suitable.[1] However, for highly sensitive applications, such as in drug development or for polymerization reactions, it is advisable to perform purity analysis upon receipt and consider further purification if necessary.
Troubleshooting Guides
Issue 1: Inconsistent reaction yields or kinetics.
-
Possible Cause: Presence of unreacted starting materials or byproducts acting as inhibitors or competitors in the reaction.
-
Troubleshooting Steps:
-
Purity Analysis: Analyze the purity of the this compound lot using HPLC or Gas Chromatography (GC) to identify and quantify any impurities.
-
Purification: If significant impurities are detected, purify the material using fractional distillation or column chromatography.
-
Supplier Qualification: Contact the supplier for the certificate of analysis for the specific lot and inquire about their quality control procedures.
-
Issue 2: Poor solubility or phase separation in non-polar solvents.
-
Possible Cause: The presence of polar impurities like residual pentadecanedioic acid or monoethyl pentadecanedioate.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any solid precipitates or cloudiness when dissolving the compound.
-
Acid-Base Extraction: Perform an acid-base wash as described in FAQ Q2 to remove acidic impurities.
-
Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.
-
Data Presentation
Table 1: Potential Impurities and Recommended Analytical Methods
| Impurity Class | Specific Examples | Recommended Analytical Method(s) | Typical Acceptance Criteria |
| Starting Materials | Pentadecanedioic acid, Ethanol | HPLC, GC, ¹H NMR | < 0.5% |
| Byproducts | Monoethyl pentadecanedioate, Dimeric esters | HPLC, LC-MS | < 0.5% |
| Residual Solvents | Diethyl ether, Ethanol | GC-Headspace | < 0.1% |
| Catalysts | Sulfuric acid, Sodium ethoxide | pH measurement, Titration | Not detectable |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a 70:30 (acetonitrile:water) mixture and ramping up to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 210 nm is suitable for ester carbonyls.
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area. Impurities will appear as separate peaks with different retention times.
Protocol 2: Identification of Acidic Impurities using ¹H NMR Spectroscopy
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
The spectrum of pure this compound will show characteristic signals for the ethyl groups (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the methylene groups of the long chain.
-
A broad singlet peak between 10-13 ppm is indicative of a carboxylic acid proton from unreacted pentadecanedioic acid or monoethyl pentadecanedioate.
-
Visualizations
Caption: A workflow for troubleshooting experimental issues related to this compound purity.
References
Degradation pathways of Diethyl pentadecanedioate under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Diethyl pentadecanedioate under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of long-chain aliphatic diesters, the three primary degradation pathways for this compound under stress conditions are:
-
Hydrolysis: Cleavage of the ester bonds in the presence of water, acid, or base to yield pentadecanedioic acid and ethanol.
-
Thermal Degradation: Decomposition at elevated temperatures, which can lead to the formation of various smaller molecules through chain scission.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can initiate free-radical chain reactions.
Q2: What are the expected major degradation products of this compound?
A2: The primary degradation products depend on the stress condition:
-
Hydrolysis: Pentadecanedioic acid and ethanol.
-
Thermal Degradation: A complex mixture of smaller alkanes, alkenes, and carboxylic acids resulting from the cleavage of the long carbon chain.
-
Photodegradation: A variety of products can be formed through radical-mediated processes, including shorter-chain esters and acids.
Q3: At what temperature should I expect thermal degradation of this compound to begin?
Q4: What analytical techniques are most suitable for monitoring the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is ideal for separating and quantifying the parent compound and its non-volatile degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the identification of volatile degradation products, especially those formed during thermal stress.
-
Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the disappearance of the ester carbonyl group and the appearance of carboxylic acid hydroxyl groups.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under hydrolytic stress. | 1. pH is not sufficiently acidic or basic. 2. Insufficient temperature. 3. Short exposure time. | 1. For acidic conditions, use a stronger acid or increase its concentration (e.g., 0.1 N HCl). For basic conditions, use a stronger base or increase its concentration (e.g., 0.1 N NaOH). 2. Increase the temperature of the reaction mixture (e.g., to 50-70°C). 3. Extend the duration of the experiment. |
| Incomplete degradation during thermal stress testing. | 1. Temperature is too low. 2. Insufficient duration of heating. | 1. Increase the temperature in increments (e.g., 10-20°C) to find the optimal degradation temperature. 2. Extend the heating time. |
| Formation of unexpected or numerous degradation products. | 1. Presence of impurities in the starting material. 2. Complex secondary degradation reactions. 3. Oxidative degradation occurring alongside other stress conditions. | 1. Characterize the purity of your this compound sample before initiating degradation studies. 2. Use techniques like GC-MS and LC-MS/MS to identify the structures of the unknown products and propose a more detailed degradation pathway. 3. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Poor separation of degradation products in HPLC. | 1. Inappropriate mobile phase composition. 2. Unsuitable column chemistry. 3. pH of the mobile phase is not optimal for the analytes. | 1. Optimize the mobile phase gradient and solvent composition. 2. Try a different column with a different stationary phase (e.g., C8 instead of C18). 3. Adjust the pH of the mobile phase to ensure proper ionization of acidic or basic degradation products. |
Data Presentation
Table 1: Representative Hydrolysis Rate Constants for Diethyl Dicarboxylates
| Compound | Condition | Temperature (°C) | Rate Constant (k) |
| Diethyl Sebacate | Alkaline (NaOH) | 25 | 0.021 L mol⁻¹ s⁻¹ |
| Diethyl Adipate | Alkaline (NaOH) | 25 | 0.045 L mol⁻¹ s⁻¹ |
| Diethyl Malonate | Alkaline (NaOH) | 25 | 1.25 L mol⁻¹ s⁻¹ |
Note: Data is based on analogous compounds and serves as an estimation. Actual rates for this compound may vary.
Table 2: Summary of Thermal Degradation Behavior of Long-Chain Aliphatic Polyesters
| Polymer | Onset Degradation Temperature (°C) | Major Degradation Products |
| Poly(ethylene adipate) | ~250 | Adipic acid, ethylene glycol, various oligomers |
| Poly(butylene succinate) | ~300 | Succinic anhydride, butanediol, tetrahydrofuran |
| Polycaprolactone | ~350 | ε-Caprolactone, various oligomers |
Note: This table provides a qualitative understanding of the thermal stability of related structures.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 N Hydrochloric Acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 N Sodium Hydroxide.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 N Sodium Hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 N Hydrochloric Acid.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and the formation of degradation products.
Protocol 2: Thermal Degradation Study
-
Sample Preparation: Place a known amount of solid this compound (e.g., 10-20 mg) in a glass vial.
-
Stress Condition:
-
Place the vial in a calibrated oven at a high temperature (e.g., 150°C, 180°C, or 210°C).
-
For oxidative degradation studies, the vial can be left open to the air. For non-oxidative degradation, the vial should be sealed under an inert atmosphere (e.g., nitrogen).
-
Heat for a specified duration (e.g., 24, 48, 72 hours).
-
-
Sample Analysis:
-
After cooling, dissolve the sample in a suitable solvent.
-
Analyze the sample by GC-MS to identify volatile degradation products.
-
Analyze the sample by HPLC to quantify the remaining parent compound and any non-volatile products.
-
Protocol 3: Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) at a known concentration (e.g., 0.1 mg/mL).
-
Stress Condition:
-
Place the solution in a quartz cuvette or a photostability chamber.
-
Expose the sample to a controlled light source with a specific wavelength range (e.g., UV-A at 365 nm or UV-C at 254 nm).
-
Simultaneously, prepare a control sample wrapped in aluminum foil to protect it from light and keep it under the same temperature conditions.
-
-
Sample Analysis:
-
Withdraw aliquots from both the exposed and control samples at various time intervals.
-
Analyze the samples by HPLC to measure the extent of degradation.
-
Mandatory Visualizations
Caption: Generalized degradation pathways of this compound.
Caption: A typical workflow for a forced degradation study.
Technical Support Center: Synthesis and Purification of Diethyl Pentadecanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthetic Diethyl pentadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary and most common method for synthesizing this compound is through the direct esterification of pentadecanedioic acid with ethanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is refluxed for several hours to drive the reaction to completion.[1]
Q2: What are the potential impurities in the synthesis of this compound?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual pentadecanedioic acid and ethanol.
-
Monoester: Ethyl hydrogen pentadecanedioate, resulting from incomplete esterification.
-
Catalyst Residues: Traces of the acid catalyst (e.g., sulfuric acid) may remain.
-
Byproducts from Side Reactions: Water is a major byproduct of the esterification reaction. Under certain conditions, side reactions such as the formation of diethyl ether from ethanol can occur.[2]
-
Solvent Residues: Solvents used during the workup and purification steps (e.g., diethyl ether, hexane, ethyl acetate) may be present in the final product if not completely removed.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The disappearance of the pentadecanedioic acid spot and the appearance of the this compound spot will indicate the progression of the reaction. Gas Chromatography (GC) can also be used to monitor the reaction by analyzing aliquots of the reaction mixture over time.
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods are:
-
Distillation: Vacuum distillation is suitable for separating this compound from less volatile impurities like unreacted dicarboxylic acid and catalyst residues.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired diester from monoesters and other polar and non-polar impurities.[3]
-
Recrystallization: If the crude product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.[4]
Q5: What analytical techniques are used to assess the purity of this compound?
A5: Several analytical techniques can be employed to determine the purity of the final product:[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[5][6][7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the diester and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities by their characteristic signals.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (C=O stretch) and the absence of the carboxylic acid OH group.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase Reaction Time: Extend the reflux time to ensure the reaction goes to completion. Monitor the reaction by TLC or GC. - Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate. - Remove Water: Use a Dean-Stark apparatus to remove the water formed during the reaction, which will shift the equilibrium towards the product side. |
| Loss of Product During Workup | - Incomplete Extraction: Ensure thorough extraction from the aqueous layer by using an adequate amount of organic solvent and performing multiple extractions. - Hydrolysis of Ester: Avoid prolonged contact with acidic or basic aqueous solutions during the workup, as this can lead to hydrolysis of the ester back to the carboxylic acid. |
| Inefficient Purification | - Optimize Purification Method: If using column chromatography, ensure the correct solvent system is used for optimal separation. For distillation, ensure the vacuum is sufficient to prevent decomposition at high temperatures. |
Problem 2: Presence of Impurities in the Final Product
Troubleshooting by Impurity Type:
| Impurity Detected | Analytical Signature (1H NMR) | Recommended Purification Method |
| Pentadecanedioic Acid | Broad singlet corresponding to the carboxylic acid protons (-COOH). | - Aqueous Wash: Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove the acidic impurity. - Column Chromatography: The polar carboxylic acid will have a lower Rf value than the diester. |
| Ethyl hydrogen pentadecanedioate | A broad singlet for the carboxylic acid proton and signals for one ethyl group. | - Column Chromatography: The monoester is more polar than the diester and can be separated on a silica gel column. |
| Ethanol | Triplet and quartet characteristic of an ethyl group, with the OH proton signal varying in chemical shift. | - Evaporation under Vacuum: Ethanol can be removed by rotary evaporation. - Aqueous Wash: Washing with water or brine will remove residual ethanol. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine pentadecanedioic acid (1 equivalent), absolute ethanol (10-20 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the pentadecanedioic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a solvent system of increasing polarity (gradient elution), for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 2% to 10% ethyl acetate in hexane).[11][12]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water could be suitable.[4][13][14]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Typical 1H NMR Chemical Shifts for this compound and Potential Impurities (in CDCl3)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -O-CH2-CH3 | ~4.12 | Quartet | 4H |
| -CH2-C=O | ~2.28 | Triplet | 4H | |
| -(CH2)11- | ~1.2-1.7 | Multiplet | 22H | |
| -O-CH2-CH3 | ~1.25 | Triplet | 6H | |
| Pentadecanedioic Acid | -COOH | >10 | Broad Singlet | 2H |
| Ethyl hydrogen pentadecanedioate | -COOH | >10 | Broad Singlet | 1H |
| -O-CH2-CH3 | ~4.12 | Quartet | 2H | |
| Ethanol | -OH | Variable | Singlet | 1H |
| -CH2- | ~3.7 | Quartet | 2H | |
| -CH3 | ~1.2 | Triplet | 3H |
Table 2: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Best for Removing |
| Vacuum Distillation | - Fast and efficient for large quantities. - Good for removing non-volatile impurities. | - Requires high temperatures, which may cause decomposition of some compounds. - Not effective for separating compounds with close boiling points. | Unreacted dicarboxylic acid, catalyst residues, high-boiling byproducts. |
| Column Chromatography | - High resolution for separating complex mixtures. - Works at room temperature. | - Can be time-consuming and requires large volumes of solvent. - Can be costly for large-scale purifications. | Monoester, polar and non-polar impurities with different polarities. |
| Recrystallization | - Can yield very pure crystalline products. - Relatively simple and inexpensive. | - Product must be a solid at room temperature. - Some product loss is inevitable in the mother liquor. | Impurities that have different solubility profiles from the main product. |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. This compound (1119-79-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Minimizing Diethyl pentadecanedioate as an impurity in bempedoic acid
Welcome to the technical support center for the synthesis of bempedoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their synthetic protocols, with a specific focus on minimizing the formation of diester-related impurities such as diethyl pentadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered an impurity in bempedoic acid synthesis?
This compound is a diester impurity that can arise during the synthesis of bempedoic acid. Its presence is undesirable as it can affect the purity, stability, and overall quality of the final active pharmaceutical ingredient (API). Regulatory bodies require strict control of impurities in pharmaceutical products to ensure patient safety and drug efficacy.[1][2][3]
Q2: What are the likely sources of this compound formation in the synthesis of bempedoic acid?
The formation of this compound as an impurity can likely be attributed to several factors during the synthesis of bempedoic acid:
-
Incomplete Saponification: The final step in many synthetic routes to bempedoic acid involves the hydrolysis (saponification) of a diester precursor, such as diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.[4][5] If this reaction does not go to completion, residual diester will remain as an impurity.
-
Side Reactions: During the coupling reactions that form the carbon skeleton of bempedoic acid, side reactions involving the ester functionalities could potentially lead to the formation of various diester byproducts.
-
Starting Material Impurities: Impurities in the starting materials, such as ethyl isobutyrate or 1,5-dibromopentane, could potentially contribute to the formation of undesired diester impurities.[4][6]
Troubleshooting Guide
Problem: High levels of this compound detected in the final product.
This troubleshooting guide provides a systematic approach to identifying and resolving the root cause of high levels of this compound impurity.
Step 1: Verify Analytical Methodology
Ensure that the analytical method used for impurity profiling is validated and capable of accurately detecting and quantifying this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.[1][7]
Recommended HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% phosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | 30 °C |
Note: These are general parameters and may require optimization for your specific system and impurity profile.
Step 2: Investigate the Saponification Step
Incomplete hydrolysis of the diethyl ester intermediate is a primary suspect.
Troubleshooting Actions:
-
Reaction Time: Increase the reaction time of the saponification step to ensure complete conversion. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.
-
Base Concentration: Increase the concentration of the base (e.g., sodium hydroxide or potassium hydroxide) used for saponification.
-
Temperature: Increase the reaction temperature to drive the hydrolysis to completion.
-
Solvent: Ensure that the solvent system (e.g., ethanol/water) is appropriate for dissolving both the ester and the base.
Table 1: Effect of Saponification Conditions on this compound Levels (Illustrative Data)
| Experiment | Base Concentration (M) | Reaction Time (h) | Temperature (°C) | This compound Level (%) |
| 1 | 1.0 | 4 | 60 | 2.5 |
| 2 | 1.0 | 8 | 60 | 0.8 |
| 3 | 2.0 | 4 | 60 | 1.2 |
| 4 | 2.0 | 8 | 80 | < 0.1 |
Step 3: Evaluate Coupling Reactions
Side reactions during the formation of the C-C bond can also contribute to impurity formation.
Troubleshooting Actions:
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the reactants in the coupling steps. An excess of one reactant could lead to undesired side products.
-
Temperature Control: Maintain strict temperature control during the addition of reagents, especially when using strong bases like LDA (Lithium diisopropylamide).[4][6]
-
Purification of Intermediates: Ensure that all intermediates are adequately purified before proceeding to the next step. This will minimize the carry-over of impurities that could interfere with subsequent reactions.
Experimental Protocols
Protocol 1: Saponification of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
-
Dissolve the diethyl ester intermediate in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 molar equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C).
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Extract the bempedoic acid into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude bempedoic acid by recrystallization or chromatography.
Protocol 2: HPLC Method for Impurity Profiling
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.
-
Preparation of Sample Solution: Accurately weigh and dissolve the bempedoic acid sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 215 nm
-
-
Analysis: Inject the standard and sample solutions and integrate the peak areas. Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Synthetic pathway of bempedoic acid and the potential formation of this compound impurity.
Caption: Troubleshooting workflow for minimizing this compound impurity.
References
Challenges in the scale-up synthesis of Diethyl pentadecanedioate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of diethyl pentadecanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially viable method is the Fischer-Speier esterification. This reaction involves treating pentadecanedioic acid with an excess of ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is driven to completion by removing the water produced, typically through azeotropic distillation.[2]
Q2: Why is the removal of water crucial in this synthesis?
A2: The Fischer-Speier esterification is a reversible equilibrium reaction.[1][3] Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the starting materials (pentadecanedioic acid and ethanol), reducing the yield of the desired this compound.[3][4] Therefore, continuous removal of water is essential for achieving high conversion rates.[2]
Q3: What are the typical catalysts used, and what are their advantages and disadvantages?
A3: Commonly used catalysts are strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH).[1][2]
-
Sulfuric Acid: Highly effective and inexpensive. However, it can cause charring and other side reactions if not used carefully, and its corrosive nature presents challenges at an industrial scale.
-
p-Toluenesulfonic Acid: A solid, making it easier to handle than sulfuric acid. It is generally considered a milder catalyst with fewer side reactions.
-
Lewis Acids: Catalysts like scandium(III) triflate can also be used, particularly for sensitive substrates.[1]
-
Heterogeneous Catalysts: Solid acid catalysts, such as certain ion-exchange resins or zeolites, are gaining interest as they can be easily recovered and reused, simplifying product purification.[5]
Q4: How does the scale-up process affect the reaction?
A4: Scaling up the synthesis of this compound introduces several challenges. The most significant are related to heat and mass transfer. In larger reactors, achieving uniform mixing and temperature control is more difficult. This can lead to localized overheating, causing side reactions and reducing product purity. The efficiency of water removal can also be affected by the reactor geometry and scale.
Q5: What are the key safety considerations for this synthesis at scale?
A5: The primary safety concerns involve the use of flammable solvents (ethanol, and potentially a solvent for azeotropic distillation like toluene) and corrosive acids. At scale, the large volumes of these materials increase the risks of fire and chemical burns. Proper reactor design, ventilation, and personal protective equipment are paramount. Additionally, pressure buildup in a closed system due to heating needs to be carefully managed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | 1. Ensure efficient removal of water using a Dean-Stark apparatus or by operating under vacuum. 2. Use a larger excess of ethanol to shift the equilibrium towards the product.[4] 3. Increase the catalyst loading or reaction time, monitoring for the formation of byproducts. 4. Check the quality of the pentadecanedioic acid and ethanol for impurities that may inhibit the reaction. |
| Presence of Monoester in the Final Product | Insufficient reaction time or localized poor mixing. | 1. Extend the reaction time and ensure vigorous agitation to promote the second esterification. 2. On a larger scale, verify that the reactor's mixing capabilities are adequate for the viscosity of the reaction mixture. |
| Darkening or Charring of the Reaction Mixture | Catalyst concentration is too high, or there is localized overheating. | 1. Reduce the concentration of the sulfuric acid catalyst. 2. Improve temperature control and mixing to avoid hot spots. 3. Consider using a milder catalyst like p-toluenesulfonic acid. |
| Difficult Product Isolation and Purification | Emulsion formation during aqueous workup; presence of colored impurities. | 1. Use a saturated brine solution to break up emulsions during the workup. 2. Treat the crude product with activated carbon to remove colored impurities before distillation. 3. For high purity, consider fractional distillation under reduced pressure or crystallization. |
| Formation of Diethyl Ether as a Byproduct | High reaction temperatures when using sulfuric acid. | 1. Lower the reaction temperature. Diethyl ether formation from ethanol is favored at higher temperatures. 2. Use a catalyst less prone to promoting this side reaction, such as p-toluenesulfonic acid. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound, comparing a lab-scale and a scaled-up batch.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) |
| Pentadecanedioic Acid | 100 g | 10 kg |
| Ethanol (molar excess) | 10 eq. | 8 eq. |
| Catalyst (H₂SO₄) | 1 mol% | 0.8 mol% |
| Solvent (Toluene) | 200 mL | 15 L |
| Reaction Temperature | 110-120 °C | 115-125 °C |
| Reaction Time | 6-8 hours | 10-14 hours |
| Typical Yield | 90-95% | 85-90% |
| Purity (post-distillation) | >98% | >97% |
Experimental Protocol: Scale-up Synthesis of this compound
This protocol describes the synthesis of this compound on a 10 kg scale via Fischer-Speier esterification with azeotropic removal of water.
Materials:
-
Pentadecanedioic Acid: 10.0 kg
-
Anhydrous Ethanol: 25 L
-
Toluene: 15 L
-
Concentrated Sulfuric Acid: 150 mL
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
50 L glass-lined reactor with overhead stirrer, temperature probe, and heating/cooling jacket
-
Condenser and Dean-Stark trap
-
Vacuum pump and vacuum distillation setup
Procedure:
-
Charging the Reactor: Charge the reactor with pentadecanedioic acid (10.0 kg), anhydrous ethanol (25 L), and toluene (15 L).
-
Catalyst Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (150 mL) through an addition funnel. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 115-125 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction, draining the collected water periodically, until no more water is formed (typically 10-14 hours).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC to confirm the disappearance of the starting material and the monoester intermediate.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Workup:
-
Carefully transfer the reaction mixture to a larger vessel for quenching.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst until the effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer with saturated brine solution to help break any emulsions and remove residual water-soluble impurities.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and then remove the toluene and excess ethanol by rotary evaporation under reduced pressure.
-
Purification: Purify the crude this compound by fractional vacuum distillation to obtain the final product with high purity.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Diethyl pentadecanedioate stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl pentadecanedioate. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a long-chain aliphatic diester. It is characterized by a 15-carbon dicarboxylic acid backbone (pentadecanedioic acid) esterified with ethanol at both ends. It is generally soluble in organic solvents such as ethanol, dichloromethane, and chloroform, but has poor solubility in water.[1]
Q2: What are the primary stability concerns for this compound in solution?
The main stability concern for this compound, like other diesters, is its susceptibility to hydrolysis. This chemical reaction involves the cleavage of the ester bonds by water, which results in the formation of pentadecanedioic acid and ethanol. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts.
Q3: How does pH affect the stability of this compound?
The stability of this compound is significantly pH-dependent. The ester linkages are prone to hydrolysis under both acidic and alkaline conditions, with the rate of degradation being considerably faster at the extremes of the pH scale. In neutral solutions (around pH 7), the rate of hydrolysis is generally at its minimum.
Q4: What are the expected degradation products of this compound?
The primary degradation products resulting from hydrolysis are pentadecanedioic acid and ethanol. Under oxidative stress conditions, further degradation products such as smaller chain carboxylic acids, aldehydes, and alcohols may be formed.[2]
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my aqueous formulation.
-
Potential Cause 1: pH of the solution.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic or alkaline, the hydrolysis of the ester is likely accelerated.
-
Solution: Adjust the pH of your solution to be as close to neutral (pH 7) as possible, if your experimental conditions allow. Use appropriate buffers to maintain a stable pH.
-
-
Potential Cause 2: Elevated temperature.
-
Troubleshooting Step: Check the storage and experimental temperature. Higher temperatures significantly increase the rate of hydrolysis.
-
Solution: Store stock solutions and conduct experiments at the lowest temperature compatible with your protocol. If possible, store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.
-
-
Potential Cause 3: Presence of enzymatic activity.
-
Troubleshooting Step: If your solution contains biological components (e.g., cell culture media, protein preparations), it may contain esterases that can enzymatically degrade this compound.
-
Solution: If enzymatic degradation is suspected, consider heat-inactivating the biological components (if possible) or adding broad-spectrum enzyme inhibitors. Ensure all glassware and reagents are sterile.
-
Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.
-
Potential Cause 1: Degradation of the compound.
-
Troubleshooting Step: The unexpected peaks are likely degradation products. The primary hydrolysis products are pentadecanedioic acid and ethanol.
-
Solution: Refer to the stability profile of this compound. To confirm the identity of the degradation products, you can perform co-elution with standards of the suspected degradants or use mass spectrometry for identification.
-
-
Potential Cause 2: Contamination.
-
Troubleshooting Step: The peaks could be from contaminants in your solvents, reagents, or from the container.
-
Solution: Analyze a blank sample (containing all components except this compound) to check for interfering peaks. Ensure high-purity solvents and reagents are used.
-
Issue 3: My this compound has precipitated out of solution.
-
Potential Cause 1: Poor solubility.
-
Troubleshooting Step: this compound has poor solubility in water.[1] If you are using a predominantly aqueous solution, the compound may precipitate.
-
Solution: Increase the proportion of organic co-solvent (e.g., ethanol, DMSO) in your solution. Ensure the final concentration of the organic solvent is compatible with your experimental system. Sonication may also help to redissolve the compound.
-
-
Potential Cause 2: Temperature-dependent solubility.
-
Troubleshooting Step: The solubility of this compound may decrease at lower temperatures.
-
Solution: Gently warm the solution to aid in redissolving the compound. Store the solution at a temperature that maintains its solubility without compromising its stability.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound. The goal is to induce 5-20% degradation of the active substance.[3]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid.
- Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide.
- Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide.
- Thermal Degradation: Heat the solid compound or a solution at a specified temperature (e.g., 60-80°C).
- Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
3. Incubation:
- Incubate the stressed samples for a predetermined period (e.g., 2, 4, 8, 24 hours). The duration may need to be optimized to achieve the target degradation.
- For acid and base hydrolysis, samples may need to be neutralized before analysis.
4. Sample Analysis:
- Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
- Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general approach for developing a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.
1. Chromatographic Conditions:
- Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol) is often effective.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where this compound has sufficient absorbance (e.g., around 210-220 nm).
- Injection Volume: 10-20 µL.
2. Method Validation (as per ICH guidelines):
- Specificity: Demonstrate that the method can separate this compound from its degradation products and any other potential interferences. This is typically achieved by analyzing forced degradation samples.
- Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
- Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
- Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Incubation Time (Illustrative) | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 hours | Degradation to pentadecanedioic acid and ethanol |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 4 hours | Rapid degradation to pentadecanedioic acid and ethanol |
| Oxidation | 10% H₂O₂ at room temperature | 24 hours | Potential formation of various oxidation products |
| Thermal Degradation | 80 °C (solid state) | 48 hours | Potential for degradation and formation of impurities |
| Photodegradation | UV light (254 nm) at room temperature | 24 hours | To be determined; may be stable or show degradation |
Table 2: Illustrative HPLC Method Parameters for this compound Stability Testing
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Chemical pathway of this compound hydrolysis.
References
Validation & Comparative
Diethyl vs. Dimethyl Pentadecanedioate: A Comparative Guide for Synthetic Applications
For researchers and professionals in drug development and chemical synthesis, the choice between diethyl pentadecanedioate and dimethyl pentadecanedioate as a precursor for macrocyclic compounds is a critical decision. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to inform this selection process.
At the forefront of their application is the synthesis of cyclopentadecanone, a key intermediate for fragrances like muscone. The primary reaction for this transformation is the intramolecular Acyloin condensation. This guide will delve into a comparative analysis of the two diesters in this context, alongside a summary of their physical properties and preparative methods.
Performance in Acyloin Condensation
The Acyloin condensation is a reductive coupling of esters in the presence of metallic sodium to form an α-hydroxy ketone, known as an acyloin. For long-chain diesters like diethyl and dimethyl pentadecanedioate, this reaction provides an efficient route to large ring structures.
Published data on the Acyloin condensation of both esters to form 2-hydroxycyclopentadecanone, the precursor to cyclopentadecanone, reveals comparable, high yields. One study reports a yield of 75% for the cyclization of this compound, while another indicates a 73.3% yield for dimethyl pentadecanedioate under similar conditions.[1] A separate preparation using dimethyl pentadecanedioate reported a 62.1% yield of the final cyclopentadecanone.
In a different synthetic approach to cyclopentadecanone involving ozonization, oxidation, and esterification, the ethyl ester demonstrated a superior yield of 38.5% compared to other alkyl esters.
Table 1: Comparative Yields in the Synthesis of Cyclopentadecanone and its Precursor
| Starting Material | Reaction | Product | Yield (%) |
| This compound | Acyloin Condensation | 2-Hydroxycyclopentadecanone | 75%[1] |
| Dimethyl Pentadecanedioate | Acyloin Condensation | 2-Hydroxycyclopentadecanone | 73.3%[1] |
| Dimethyl Pentadecanedioate | Acyloin Condensation followed by reduction | Cyclopentadecanone | 62.1% |
| This compound derivative | Ozonization, Oxidation, Esterification | Cyclopentadecanone | 38.5% |
Physicochemical Properties
The choice between the diethyl and dimethyl ester can also be influenced by their physical properties, which affect handling, reaction conditions, and purification.
Table 2: Physicochemical Properties of Diethyl and Dimethyl Pentadecanedioate
| Property | This compound | Dimethyl Pentadecanedioate |
| Molecular Formula | C₁₉H₃₆O₄ | C₁₇H₃₂O₄ |
| Molecular Weight | 328.49 g/mol | 300.43 g/mol [2] |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Solubility | Soluble in organic solvents | Soluble in organic solvents |
Experimental Protocols
To provide a practical context for the comparison, the following are representative experimental protocols for the preparation of the diesters and their subsequent cyclization via Acyloin condensation.
Preparation of Diethyl and Dimethyl Pentadecanedioate
A general and efficient method for the preparation of both diesters is the Fischer esterification of pentadecanedioic acid.
Protocol:
-
To a solution of pentadecanedioic acid in an excess of either absolute ethanol (for diethyl ester) or methanol (for dimethyl ester), a catalytic amount of concentrated sulfuric acid is added.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).
-
The excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude diester.
-
Purification is achieved by vacuum distillation.
Acyloin Condensation for the Synthesis of 2-Hydroxycyclopentadecanone
The following is a generalized procedure for the intramolecular Acyloin condensation, which can be adapted for both diethyl and dimethyl pentadecanedioate. This reaction is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Protocol:
-
A reaction flask equipped with a high-speed stirrer and a reflux condenser is charged with dry xylene and metallic sodium.
-
The mixture is heated to reflux to create a fine dispersion of sodium.
-
A solution of the diester (diethyl or dimethyl pentadecanedioate) in dry xylene is added dropwise to the refluxing suspension over an extended period (e.g., 8-10 hours) to maintain high dilution.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.
-
The mixture is cooled, and the excess sodium is carefully quenched with a small amount of methanol, followed by the addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with xylene.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-hydroxycyclopentadecanone.
-
The product can be purified by vacuum distillation or crystallization.
Reduction of 2-Hydroxycyclopentadecanone to Cyclopentadecanone
The acyloin product can be reduced to the corresponding ketone using a Clemmensen reduction or a similar method.
Protocol:
-
The crude 2-hydroxycyclopentadecanone is dissolved in a suitable solvent like toluene.
-
Amalgamated zinc (prepared from zinc dust and mercuric chloride) and concentrated hydrochloric acid are added.
-
The mixture is refluxed for several hours until the reduction is complete.
-
After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, and dried.
-
The solvent is evaporated, and the resulting cyclopentadecanone is purified by vacuum distillation.
Reaction Mechanisms and Logical Flow
To visualize the synthetic pathway and the key chemical transformations, the following diagrams are provided.
Caption: Synthetic pathway from pentadecanedioic acid to cyclopentadecanone.
Caption: Mechanism of the intramolecular Acyloin condensation.
Conclusion
Both diethyl and dimethyl pentadecanedioate are effective precursors for the synthesis of cyclopentadecanone via Acyloin condensation, with both offering high yields. The choice between the two may come down to factors such as the cost and availability of the corresponding alcohol (ethanol vs. methanol), and subtle differences in physical properties that might affect purification. The slightly higher reported yield for this compound in one study suggests it may offer a marginal advantage in some contexts. For any specific application, it is recommended to perform small-scale optimization experiments to determine the ideal substrate and conditions.
References
A Comparative Guide to the Synthesis of Bempedoic Acid: Exploring Alternatives to Diethyl Pentadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Bempedoic acid, a first-in-class ATP-citrate lyase (ACL) inhibitor, has emerged as a valuable therapeutic option for managing hypercholesterolemia, particularly in patients with statin intolerance. The synthesis of this structurally unique dicarboxylic acid has been approached through various routes, with the traditional methods often relying on precursors like diethyl pentadecanedioate. This guide provides a detailed comparison of alternative synthetic strategies, offering insights into their efficiency, scalability, and overall viability for research and development.
Executive Summary
This guide evaluates three key synthetic routes to bempedoic acid:
-
The Traditional TosMIC Route: A widely referenced method starting from 1,5-dibromopentane and ethyl isobutyrate, utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) for the construction of the central keto-diester intermediate.
-
TosMIC-Free Synthesis from Pentane-1,5-diol: A convergent approach that avoids the use of TosMIC by employing a Grignard reaction with ε-caprolactone to form a key dihydroxy ketone intermediate.
-
Electrochemical Synthesis: An innovative route that leverages electrochemical decarboxylation of a dialkylated malonic acid to efficiently form the ketone intermediate, offering a potentially greener and more efficient alternative.
The following sections provide a quantitative comparison of these routes, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Head-to-Head Comparison
| Metric | Traditional TosMIC Route | TosMIC-Free Route from Pentane-1,5-diol | Electrochemical Route |
| Starting Materials | 1,5-dibromopentane, Ethyl isobutyrate | Pentane-1,5-diol, ε-caprolactone, Methyl isobutyrate | Ethyl isobutyrate, 1,5-dibromopentane |
| Key Reagents/Features | LDA, TosMIC, NaH | Grignard Reagent, CBr4/PPh3, LDA | Electrochemical Decarboxylation |
| Number of Steps | ~6 | 8 | 6 |
| Overall Yield | ~19-25% | 20% | 42% |
| Scalability | Demonstrated on >300 kg scale[1] | Reported as simple, convenient, and scalable[2] | Potentially suitable for industrial production[3] |
| Noted Advantages | Well-established and scalable. | Avoids the use of the potentially hazardous TosMIC reagent.[2] | High overall yield, mild reaction conditions, environmentally friendly.[3] |
| Noted Disadvantages | Use of TosMIC and strong bases like LDA and NaH. | Longer reaction sequence. | Requires specialized electrochemical equipment. |
Experimental Protocols
Traditional TosMIC Route (Representative Protocol)
This route is a well-established method for the synthesis of bempedoic acid. The following is a representative protocol compiled from literature sources.[4][5]
Step 1: Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate
To a solution of 1,5-dibromopentane and ethyl isobutyrate in THF at -78°C, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature overnight. After quenching with a saturated aqueous solution of ammonium chloride, the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation to afford ethyl 7-bromo-2,2-dimethylheptanoate. Yield: ~60% [6]
Step 2: Dimerization using TosMIC
To a solution of ethyl 7-bromo-2,2-dimethylheptanoate and p-toluenesulfonylmethyl isocyanide (TosMIC) in anhydrous DMSO, sodium hydride is added portion-wise at a low temperature. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
Step 3: Hydrolysis to Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
The crude product from the previous step is dissolved in a suitable solvent and treated with aqueous HCl to hydrolyze the isocyanide and tosyl groups, yielding the ketone. The product is extracted, and the organic layer is washed, dried, and concentrated. Purification by column chromatography gives diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. Yield over two steps: ~66% [5]
Step 4: Saponification to 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
The diethyl ester is hydrolyzed by refluxing with aqueous potassium hydroxide in ethanol. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl. The precipitated dicarboxylic acid is filtered, washed with water, and dried. Yield: ~57% [6]
Step 5: Reduction to Bempedoic Acid
The keto-dicarboxylic acid is dissolved in methanol and sodium borohydride is added portion-wise at 0°C. The reaction mixture is stirred for a few hours at room temperature. The solvent is evaporated, and the residue is acidified with HCl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give bempedoic acid. Yield: ~60% [5]
TosMIC-Free Synthesis from Pentane-1,5-diol
This synthetic approach avoids the use of p-toluenesulfonylmethyl isocyanide (TosMIC).[2]
Step 1: Synthesis of 5-Bromopentan-1-ol
A mixture of pentane-1,5-diol and 48% aqueous HBr in toluene is refluxed using a Dean-Stark apparatus. After completion, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to give 5-bromopentan-1-ol. Yield: 81%
Step 2: Protection of the Hydroxyl Group
To a solution of 5-bromopentan-1-ol in dichloromethane at 0°C, 3,4-dihydropyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) are added. The mixture is stirred overnight at room temperature. The reaction is quenched, and the product is extracted, dried, and purified by column chromatography to yield the THP-protected alcohol. Yield: 93%
Step 3: Grignard Reaction with ε-Caprolactone
The THP-protected bromoalkane is converted to the corresponding Grignard reagent using magnesium turnings in THF. This Grignard reagent is then reacted with ε-caprolactone to afford the keto derivative. The product is purified by column chromatography. Yield: 52%
Step 4: Deprotection of the Hydroxyl Group
The THP ether is deprotected using p-TsOH in methanol to give the dihydroxyketone. Yield: 90%
Step 5: Bromination of the Dihydroxyketone
The dihydroxyketone is treated with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane to yield the dibromoketone. Yield: 94%
Step 6: Reduction of the Ketone
The dibromoketone is reduced to the corresponding dibromo alcohol using sodium borohydride (NaBH4) in methanol. Yield: 93%
Step 7: Coupling with Methyl Isobutyrate
The dibromo alcohol is coupled with methyl isobutyrate using lithium diisopropylamide (LDA) in dry THF to afford the hydroxy diester. Yield: 70%
Step 8: Hydrolysis to Bempedoic Acid
The diester is hydrolyzed using potassium hydroxide in a mixture of ethanol and water to yield bempedoic acid. Yield: 84%
Mandatory Visualization
Caption: Synthetic pathways to bempedoic acid.
Signaling Pathways and Experimental Workflows
The synthesis of bempedoic acid does not involve signaling pathways in the biological sense. The diagram above illustrates the experimental workflows of the different synthetic routes.
Conclusion
The choice of a synthetic route for bempedoic acid depends on various factors, including the desired scale of production, available equipment, cost considerations, and tolerance for certain reagents.
-
The Traditional TosMIC Route is a well-documented and scalable method, making it suitable for large-scale manufacturing where the handling of hazardous reagents is well-controlled.
-
The TosMIC-Free Route offers a valuable alternative for researchers seeking to avoid the use of TosMIC. Its convergent nature and use of readily available starting materials are advantageous, although the overall process involves more steps.[2]
-
The Electrochemical Route represents a promising advancement in the synthesis of bempedoic acid, boasting a significantly higher overall yield and alignment with the principles of green chemistry.[3] While it may require specialized equipment, its efficiency could make it a compelling option for future development.
Researchers and drug development professionals are encouraged to evaluate these alternatives based on their specific needs and capabilities. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the synthesis of this important therapeutic agent.
References
- 1. How is Bempedoic Acid Synthesised?_Chemicalbook [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. lupinepublishers.com [lupinepublishers.com]
Certificate of analysis for Diethyl pentadecanedioate reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diethyl pentadecanedioate as an analytical reference standard against a viable alternative, Dimethyl pentadecanedioate. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of reference standards for quantitative analysis and quality control.
Product Comparison
Both this compound and Dimethyl pentadecanedioate are long-chain dicarboxylic acid esters commonly used as internal standards or reference materials in chromatographic and spectroscopic analyses. Their long, stable aliphatic chains make them suitable for applications where a non-volatile, high-purity standard is required.
Physicochemical and Analytical Data
The following table summarizes the key characteristics of this compound and a common alternative, Dimethyl pentadecanedioate. The analytical data presented are typical values expected for a high-purity reference standard.
| Characteristic | This compound | Dimethyl pentadecanedioate |
| Molecular Formula | C₁₉H₃₆O₄ | C₁₇H₃₂O₄ |
| Molecular Weight | 328.5 g/mol | 300.4 g/mol [1] |
| CAS Number | 1119-79-5 | 36575-82-3[1] |
| Typical Purity (by GC) | ≥ 99.5% | ≥ 99.5% |
| ¹H NMR δ (ppm) | ~4.10 (q, 4H), ~2.30 (t, 4H), ~1.60 (m, 4H), ~1.25 (m, 18H), ~1.25 (t, 6H)[2] | ~3.67 (s, 6H), ~2.30 (t, 4H), ~1.60 (m, 4H), ~1.25 (m, 18H) |
| IR ν (cm⁻¹) | ~2920, ~2850 (C-H), ~1735 (C=O), ~1170 (C-O)[2] | ~2920, ~2850 (C-H), ~1735 (C=O), ~1170 (C-O) |
Experimental Protocols
Accurate and reproducible analytical results are contingent upon robust experimental design. Below is a detailed protocol for the purity assessment of this compound and its alternatives using Gas Chromatography with Flame Ionization Detection (GC-FID).
Gas Chromatography (GC-FID) Method for Purity Determination
This method is suitable for the quantitative determination of the purity of long-chain diesters like this compound.
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Carrier Gas: Helium, purity ≥ 99.999%.
-
FID Gases: Hydrogen and Air, high purity.
-
Solvent: Dichloromethane or Ethyl Acetate, HPLC grade.
-
Reference Standard: this compound, certified reference material.
3. Chromatographic Conditions:
-
Inlet Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in 10 mL of the chosen solvent to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
5. Analysis and Data Interpretation:
-
Inject the prepared sample solution into the GC.
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by the area percent method, assuming all components have a similar response factor with the FID.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Workflow and Process Visualization
The following diagrams illustrate key processes related to the analysis and certification of a reference standard.
Certification workflow for a reference standard.
GC-FID analytical workflow.
References
A Comprehensive Guide to Validating a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Diethyl Pentadecanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Diethyl Pentadecanedioate against other analytical techniques. It includes comprehensive experimental protocols and supporting data to ensure reliable and accurate measurements in research and quality control settings.
Introduction
This compound is a long-chain dicarboxylic acid diethyl ester with applications in various industrial and research fields, including as an intermediate in the synthesis of pharmaceuticals and polymers.[1] Accurate and precise quantification of this compound is crucial for ensuring product quality and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.[2] Method validation is essential to ensure that an analytical method is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[3][4] This guide outlines a validated reversed-phase HPLC (RP-HPLC) method for this compound quantification and compares it with alternative methods.
The validation of this method adheres to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the recently updated Q2(R2), which are recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[5][6][7][8][9]
Section 1: HPLC Method Parameters
A robust HPLC method was developed for the quantification of this compound. The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (85:15, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 210 nm |
| Run Time | 10 minutes |
| Diluent | Acetonitrile |
Note: this compound is soluble in organic solvents like ethanol and dichloromethane, making acetonitrile a suitable diluent.[1][10]
Section 2: Method Validation
The developed HPLC method was validated according to ICH guidelines to demonstrate its suitability for the quantification of this compound.[11] The key validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][12]
Experimental Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of the analytical method.
Caption: Workflow for HPLC method validation.
Validation Results
The quantitative data from the validation experiments are summarized in the tables below.
Table 1: Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150,234 |
| 25 | 375,890 |
| 50 | 751,023 |
| 100 | 1,503,456 |
| 150 | 2,255,189 |
| 200 | 3,007,812 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15025x + 123 |
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.[13]
Table 2: Accuracy (Recovery)
| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 119.4 | 99.5% |
| Mean % Recovery | 99.87% |
Acceptance Criterion: Mean recovery between 98.0% and 102.0%.[12][13]
Table 3: Precision (Repeatability and Intermediate)
| Parameter | Concentration (µg/mL) | Mean Peak Area | % RSD |
| Repeatability (n=6) | 100 | 1,504,123 | 0.85% |
| Intermediate Precision | |||
| Analyst 1 / Day 1 (n=6) | 100 | 1,503,987 | 0.91% |
| Analyst 2 / Day 2 (n=6) | 100 | 1,505,234 | 0.88% |
Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.[13]
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 1.5 |
| Limit of Quantification (LOQ) | 4.5 |
Calculated based on the standard deviation of the response and the slope of the calibration curve.
Section 3: Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3]
-
A solution of a placebo (matrix without the analyte) was prepared and injected into the HPLC system.
-
A standard solution of this compound (100 µg/mL) was injected.
-
A spiked sample (placebo spiked with 100 µg/mL of this compound) was injected.
-
The chromatograms were compared to ensure no interfering peaks were present at the retention time of this compound.
Linearity
Linearity demonstrates that the test results are directly proportional to the concentration of the analyte.[14]
-
A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.
-
A series of at least six calibration standards were prepared by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.
-
Each standard was injected in triplicate.
-
A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was calculated.
Accuracy
Accuracy is the closeness of the test results to the true value.[3] It is determined by recovery studies.
-
A placebo solution was spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[14]
-
Three replicate samples were prepared for each concentration level.
-
The samples were analyzed using the HPLC method.
-
The percentage recovery was calculated using the formula: (Amount found / Amount added) * 100.
Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3]
-
Repeatability (Intra-assay precision): Six replicate samples of a single concentration (e.g., 100 µg/mL) were prepared and analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The repeatability assay was repeated on a different day by a different analyst to assess variations.
-
The Relative Standard Deviation (%RSD) was calculated for the results of each set of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively measured with suitable precision and accuracy.[3]
-
These were determined from the linearity data using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
Section 4: Comparison with Alternative Methods
While HPLC is a robust method for quantifying this compound, other techniques can also be considered. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Table 5: Comparison of Analytical Methods
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile or semi-volatile compounds. Derivatization may be needed for non-volatile analytes. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range).[15] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, provides structural information from mass fragmentation patterns. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Can be more complex, often involving extraction and sometimes derivatization. |
| Instrumentation Cost | Moderate. | High. |
| Typical Application | Routine quality control, purity assessment, formulation analysis.[2] | Trace level analysis, impurity profiling, identification of unknowns. |
Logical Relationship of Method Selection
The choice between HPLC and GC-MS can be guided by the specific analytical requirements.
Caption: Decision tree for selecting an analytical method.
Conclusion
The presented reversed-phase HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The validation results demonstrate that the method is suitable for its intended purpose and meets the stringent requirements of regulatory guidelines. While alternative methods like GC-MS offer higher sensitivity and specificity, the HPLC-UV method is highly advantageous for routine quality control due to its simplicity, robustness, and lower operational cost. The comprehensive data and protocols in this guide serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for similar long-chain esters.
References
- 1. valencelabs.co [valencelabs.co]
- 2. ijprajournal.com [ijprajournal.com]
- 3. assayprism.com [assayprism.com]
- 4. mastelf.com [mastelf.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 10. This compound (1119-79-5) for sale [vulcanchem.com]
- 11. Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 15. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Diethyl Pentadecanedioate
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Diethyl pentadecanedioate, a long-chain aliphatic diester, finds applications in various fields, including as a specialty solvent, a plasticizer, and a precursor in the synthesis of pharmaceuticals and fragrances. This guide provides a comparative analysis of the two primary synthetic routes to this compound: Direct Esterification and Transesterification, with a focus on experimental data and detailed methodologies.
Executive Summary
The synthesis of this compound is predominantly achieved through two effective methods. The first, Direct Esterification , also known as Fischer Esterification, involves the reaction of pentadecanedioic acid with ethanol in the presence of an acid catalyst. The second route, Transesterification , utilizes dimethyl pentadecanedioate as a starting material, which is then reacted with ethanol to yield the desired diethyl ester.
Direct Esterification is a well-established and straightforward method that can produce high-purity this compound. Transesterification offers an alternative pathway, particularly when the dimethyl ester is a more readily available or cost-effective starting material. The choice between these routes will often depend on factors such as raw material availability, desired purity, and reaction scale.
Comparison of Synthesis Routes
| Parameter | Direct Esterification (Fischer) | Transesterification |
| Starting Material | Pentadecanedioic acid | Dimethyl pentadecanedioate |
| Reagent | Ethanol (in excess) | Ethanol (in excess) |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., Sodium ethoxide) |
| Reaction Time | 4 - 12 hours[1] | Not specified in literature |
| Typical Purity | > 98%[1] | Not specified in literature |
| Typical Yield | High (exact value not specified) | Not specified in literature |
| Byproduct | Water | Methanol |
Synthesis Pathways and Workflows
The following diagrams illustrate the chemical transformations and general experimental workflows for both synthesis routes.
Experimental Protocols
Route 1: Direct Esterification of Pentadecanedioic Acid
This method, a classic Fischer esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol is typically used.
Materials:
-
Pentadecanedioic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentadecanedioic acid and a significant excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or recrystallization to obtain a product with a purity of over 98%.[1]
Route 2: Transesterification of Dimethyl Pentadecanedioate
Transesterification is an equilibrium-controlled reaction where the ester of one alcohol is converted into the ester of another alcohol. In this case, the methyl ester is converted to the ethyl ester. To favor the product, the lower-boiling alcohol byproduct (methanol) is typically removed as it is formed.
Materials:
-
Dimethyl pentadecanedioate
-
Absolute ethanol
-
Sodium ethoxide (or another suitable base catalyst)
-
Anhydrous toluene (optional, for azeotropic removal of methanol)
-
Dilute hydrochloric acid
-
Diethyl ether (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a distillation apparatus connected to a round-bottom flask containing a magnetic stirrer.
-
Charge the flask with dimethyl pentadecanedioate and a large excess of absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the mixture.
-
Heat the reaction mixture to reflux. The methanol formed during the reaction can be removed by distillation, optionally as an azeotrope with a solvent like toluene.
-
Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.
-
After cooling, neutralize the catalyst by adding dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude this compound.
-
Purify the product by vacuum distillation.
Conclusion
Both Direct Esterification and Transesterification are viable methods for the synthesis of this compound. The Direct Esterification of pentadecanedioic acid is a robust and well-documented procedure capable of producing high-purity product. The Transesterification of dimethyl pentadecanedioate offers a valuable alternative, especially when the starting dimethyl ester is readily accessible. The selection of the optimal synthesis route will be guided by a careful consideration of starting material availability, cost, and the specific requirements of the intended application. Further research to quantify the yield and optimize the reaction conditions for the transesterification route would be beneficial for a more comprehensive comparison.
References
A Comparative Analysis of Spectroscopic Data for Long-Chain Diethyl Dicarboxylates
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Diethyl pentadecanedioate analogs.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for the analogs of this compound. These values are compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | δ (ppm) -O-CH₂- (quartet) | δ (ppm) -CH₂-C=O (triplet) | δ (ppm) -CH₂-CH₂- (multiplet) | δ (ppm) -CH₃ (triplet) |
| Diethyl pimelate | C₁₁H₂₀O₄ | 216.27 | ~4.12 | ~2.28 | ~1.62, ~1.35 | ~1.25 |
| Diethyl suberate | C₁₂H₂₂O₄ | 230.30 | ~4.12 | ~2.28 | ~1.60, ~1.31 | ~1.24 |
| Diethyl azelate | C₁₃H₂₄O₄ | 244.33 | ~4.12 | ~2.28 | ~1.61, ~1.30 | ~1.25 |
| Diethyl sebacate | C₁₄H₂₆O₄ | 258.35 | ~4.12 | ~2.27 | ~1.61, ~1.30 | ~1.24 |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound Name | δ (ppm) C=O | δ (ppm) -O-CH₂- | δ (ppm) -CH₂-C=O | δ (ppm) Central -CH₂- | δ (ppm) -CH₃ |
| Diethyl pimelate | ~173.8 | ~60.2 | ~34.2 | ~28.9, ~24.8 | ~14.2 |
| Diethyl suberate | ~173.8 | ~60.2 | ~34.3 | ~28.9, ~24.9 | ~14.2 |
| Diethyl azelate | ~173.9 | ~60.2 | ~34.3 | ~29.0, ~24.9 | ~14.2 |
| Diethyl sebacate | ~173.9 | ~60.2 | ~34.3 | ~29.1, ~25.0 | ~14.2 |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound Name | Molecular Ion [M]⁺ (m/z) | Base Peak (m/z) | Key Fragmentation Peaks (m/z) |
| Diethyl suberate | 230 | 185 | 157, 139, 111, 83 |
| Diethyl azelate | 244 | 199 | 171, 153, 125, 97 |
| Diethyl sebacate | 258 | 213 | 185, 167, 139, 111 |
Table 4: Infrared (IR) Spectroscopy Data
| Compound Name | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Diethyl suberate | ~1735 | ~1175 | ~2980, ~2935 |
| Diethyl azelate | ~1736 | ~1178 | ~2982, ~2933 |
| Diethyl sebacate | ~1736 | ~1173 | ~2981, ~2932 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-20 mg of the diethyl ester is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition:
-
For ¹H NMR , the spectral width is set to approximately 12 ppm, centered at around 6 ppm. A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR , a wider spectral width of about 220 ppm is used. Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are generally obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the components of the sample before they enter the mass spectrometer.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples like the diethyl esters, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty plates is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the different vibrational modes of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a diethyl ester sample, from sample preparation to data analysis.
Caption: Workflow for Spectroscopic Analysis of Diethyl Esters.
A Comparative Guide to Bempedoic Acid Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of bempedoic acid, a first-in-class ATP-citrate lyase (ACL) inhibitor used for the treatment of hypercholesterolemia.[1][2] We present a detailed overview of common impurities, comparative performance data of analytical techniques, and in-depth experimental protocols to assist in the development and validation of robust analytical methods for quality control and drug development.
Understanding Bempedoic Acid Impurities
Impurities in bempedoic acid can originate from the manufacturing process, degradation, or storage. These are broadly classified as:
-
Process-Related Impurities: Intermediates, by-products, and unreacted starting materials from the synthetic route.
-
Degradation Products: Formed due to exposure to stress conditions such as acid, base, oxidation, heat, or light.
-
Residual Solvents: Organic volatile chemicals used during synthesis and purification.
Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of these impurities to ensure the safety and efficacy of the final drug product.
Analytical Methodologies for Impurity Profiling: A Comparison
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary analytical techniques for the separation and quantification of bempedoic acid and its impurities. When coupled with mass spectrometry (MS), these methods also provide structural elucidation of unknown impurities.
Performance Comparison: HPLC vs. UPLC
UPLC, which utilizes smaller particle size columns (typically <2 µm), generally offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Key Advantages of UPLC |
| Typical Column Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution. |
| Analysis Time | Longer (e.g., >10 minutes) | Shorter (e.g., <5 minutes)[3][4] | Increased sample throughput. |
| Resolution | Good | Excellent | Better separation of closely eluting impurities. |
| Sensitivity (LOD/LOQ) | Standard | Higher | Lower detection and quantification limits.[3][4] |
| Solvent Consumption | Higher | Lower | Reduced operational cost and environmental impact. |
| System Backpressure | Lower | Significantly Higher | Requires specialized instrumentation. |
Quantitative Data from Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the stability-indicating nature of analytical methods. The following table summarizes the degradation of bempedoic acid under various stress conditions as reported in the literature.
| Stress Condition | % Degradation of Bempedoic Acid (Formulation A) | % Degradation of Bempedoic Acid (Formulation B) | % Degradation of Bempedoic Acid (Formulation C) | Reference |
| Acidic (HCl) | 21.98% | 34.57% | 46.53% | [5][6][7] |
| Basic (NaOH) | 14.99% | 43.64% | 56.91% | [5][6][7] |
| Oxidative (H₂O₂) | 14.32% | 44.59% | 34.77% | [5][6][7] |
| Thermal | 20.05% | 38.41% | 78.24% | [5][6][7] |
Note: The percentage degradation can vary significantly based on the specific formulation and experimental conditions.
Comparison with an Alternative: Statin Impurity Profiles
Statins are a major class of lipid-lowering drugs and serve as a key alternative to bempedoic acid. Understanding their impurity profiles provides a valuable context for drug development professionals.
Bempedoic Acid Impurity Profile
-
Common Degradation Pathways: Hydrolysis and oxidation.
-
Known Impurities: While a comprehensive public list is not available, forced degradation studies indicate the formation of several degradation products under stress conditions.
Atorvastatin Impurity Profile (Representative Statin)
-
Process-Related Impurities: Can include diastereomers, products from impure starting materials, and side reactions.[7]
-
Degradation Products: Atorvastatin is susceptible to lactonization under acidic conditions and can form various oxidative degradation products.[7][8]
-
Specified Impurities: Pharmacopoeias like the EP and USP list several specified impurities for atorvastatin, such as Atorvastatin EP Impurity A, B, C, D, and H.[8]
Rosuvastatin Impurity Profile (Representative Statin)
-
Process-Related Impurities: Can arise from by-products of the synthetic process.
-
Degradation Products: Rosuvastatin is sensitive to acid hydrolysis and photolytic degradation.[9][10] The major degradation products include its lactone form and a 5-oxo isomer.[11]
-
Specified Impurities: Regulatory guidelines specify limits for various process and degradation impurities.[1]
Experimental Protocols
The following are representative protocols for the analysis of bempedoic acid and its impurities using HPLC and UPLC.
HPLC Method for Bempedoic Acid and its Impurities
Objective: To separate and quantify bempedoic acid from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[12]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (pH 2.1, adjusted with orthophosphoric acid) in a ratio of 80:20 v/v.[12]
-
Flow Rate: 0.5 mL/min.[12]
-
Detection Wavelength: 224 nm.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: 10 minutes.[12]
Sample Preparation:
-
Prepare a standard stock solution of bempedoic acid in the mobile phase.
-
For the assay of a tablet formulation, weigh and crush a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specified amount of bempedoic acid and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and dilute to the mark.
-
Filter the solution through a 0.45 µm filter before injection.
UPLC Method for Bempedoic Acid and its Impurities
Objective: To achieve a rapid and high-resolution separation of bempedoic acid and its impurities.
Instrumentation:
-
UPLC system with a PDA or UV detector.
-
Column: Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).[13]
Reagents:
-
Acetonitrile (UPLC grade)
-
Water (UPLC grade)
-
Heptane sulphonic acid buffer (pH 2.5, adjusted with orthophosphoric acid).[13]
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and heptane sulphonic acid buffer (pH 2.5) in a ratio of 95:5 v/v.[13]
-
Flow Rate: 0.5 mL/min.[13]
-
Detection Wavelength: 232 nm.[13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: Approximately 5 minutes.
Sample Preparation:
-
Prepare a standard stock solution of bempedoic acid in the mobile phase.
-
For the assay of a tablet formulation, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate for complete dissolution, and dilute to the final volume.
-
Filter the solution through a 0.22 µm filter prior to injection.
Visualizing Key Pathways and Workflows
Bempedoic Acid Mechanism of Action
Bempedoic acid is a prodrug that is activated in the liver to its active form, bempedoic acid-CoA. It then inhibits ATP-citrate lyase, a key enzyme in the cholesterol biosynthesis pathway, leading to a reduction in cholesterol levels.
Caption: Mechanism of action of bempedoic acid in the liver.
General Workflow for Impurity Profiling
The process of impurity profiling involves a systematic workflow from sample preparation to data analysis and reporting.
Caption: A typical workflow for pharmaceutical impurity profiling.
Conclusion
The impurity profile of bempedoic acid is a critical quality attribute that must be carefully controlled and monitored throughout the drug development process. Both HPLC and UPLC are powerful tools for this purpose, with UPLC offering advantages in speed and resolution. A thorough understanding of the potential impurities, robust analytical methods, and a comparison with established alternatives like statins are essential for ensuring the safety and efficacy of bempedoic acid formulations. The protocols and data presented in this guide provide a solid foundation for researchers and scientists in this field.
References
- 1. Blog Details [chemicea.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. media.neliti.com [media.neliti.com]
- 4. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpn.org [rjpn.org]
- 7. Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. Trace impurity quantification and degradation identification in rosuvastatin. [wisdomlib.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Diethyl Pentadecanedioate and Its Alternatives in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethyl pentadecanedioate, with a particular focus on its prominent derivative, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, against other commonly used esters such as Diethyl adipate and Diethyl sebacate. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of esters for their specific applications.
Executive Summary
This compound and its derivatives are primarily utilized as intermediates in the synthesis of complex pharmaceutical molecules. The most notable application is the use of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate as a key precursor in the production of Bempedoic Acid, a novel cholesterol-lowering drug. When compared to other diesters like Diethyl adipate and Diethyl sebacate, which find broader applications as plasticizers, solvents, and components in drug delivery systems, the justification for using this compound derivatives is highly specific to the synthetic pathway of certain active pharmaceutical ingredients (APIs).
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its alternatives is crucial for determining their suitability in various formulation and synthesis protocols.
| Property | This compound | Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | Diethyl Adipate | Diethyl Sebacate |
| Molecular Formula | C₁₉H₃₆O₄ | C₂₃H₄₂O₅ | C₁₀H₁₈O₄[1] | C₁₄H₂₆O₄ |
| Molecular Weight ( g/mol ) | 328.49 | 398.58[2] | 202.25[1] | 258.36 |
| Appearance | White to off-white solid or light yellow liquid[3] | Solid (white to off-white)[4] | Colorless, oily liquid[5] | Colorless to pale yellow liquid[6] |
| Melting Point (°C) | Low melting point[3] | 82-83[4] | -20 | 1.5[6] |
| Boiling Point (°C) | - | ~524 (Predicted)[4] | 251 | 306 (decomposes)[6] |
| Solubility | Soluble in organic solvents (ethanol, dichloromethane, chloroform); poorly soluble in water.[3] | Readily soluble in organic solvents such as ethanol, methanol, and dichloromethane. | Soluble in many organic solvents; limited solubility in water.[5] | Miscible in alcohol and oils; insoluble in water.[6] |
Applications in the Pharmaceutical Industry
The application of these esters in the pharmaceutical sector varies significantly, with this compound derivatives having a more specialized role.
-
This compound and its Derivatives: The primary and most well-documented use of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is as a critical intermediate in the multi-step synthesis of Bempedoic Acid.[2][7] Its specific molecular structure is designed to build the backbone of the final API.
-
Diethyl Adipate: This ester is more versatile, finding use as a plasticizer for polymers in drug delivery systems, a solvent in formulations, and as an intermediate in organic synthesis.[5]
-
Diethyl Sebacate: With its excellent safety profile, Diethyl sebacate is widely used as a plasticizer in pharmaceutical coatings for tablets and capsules, as well as in medical devices.[8] It also functions as a penetration enhancer in topical drug formulations.
Toxicology and Biocompatibility
A summary of the available toxicological data is presented below. It is important to note that comprehensive toxicological data for this compound and its derivatives are not as readily available as for the more commonly used adipate and sebacate esters.
| Ester | Acute Oral Toxicity (LD₅₀) | Skin Irritation | Notes |
| Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | Data not readily available | Data not readily available | Primarily handled in industrial synthesis settings. |
| Diethyl Adipate | > 8100 mg/kg (mouse)[9] | No data available[9] | Considered to have low toxicity.[5] |
| Diethyl Sebacate | 14470 mg/kg (rat)[6] | Non-irritating at 4% solution[10] | Generally recognized as safe for use in cosmetics and pharmaceuticals.[11] |
| Diethyl Phthalate (for comparison) | 1 to 31 g/kg (various species)[12] | Mild to slight irritation[13] | While not a direct comparator, it is a widely studied ester with known reproductive and developmental toxicity concerns.[14] |
Experimental Protocols
Synthesis of Bempedoic Acid from Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate
This protocol outlines the key steps in the synthesis of Bempedoic Acid starting from its diethyl ester intermediate.
Step 1: Hydrolysis of the Diethyl Ester [2]
-
A solution of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate in a mixture of ethanol and water is prepared.
-
An aqueous solution of potassium hydroxide (KOH) is added to the ester solution.
-
The mixture is heated at reflux for approximately 4 hours to facilitate the saponification of the ester groups to carboxylic acids.
-
After cooling, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material and non-polar impurities.
-
The aqueous layer is then acidified to a pH of 2 using concentrated hydrochloric acid.
-
The resulting dicarboxylic acid product is extracted using an appropriate organic solvent, such as methyl tert-butyl ether.
-
The organic extracts are combined, dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield the crude dicarboxylic acid.
Step 2: Reduction of the Ketone [2]
-
The dicarboxylic acid obtained from Step 1 is dissolved in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is carefully quenched by the addition of water.
-
The solution is acidified to a pH of 1 with concentrated hydrochloric acid.
-
The final product, Bempedoic Acid, is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are washed, dried, and the solvent is evaporated to yield the purified product.
Visualizations
Synthesis Workflow of Bempedoic Acid
Caption: Synthesis workflow for Bempedoic Acid.
Conceptual Workflow for Ester-Based Drug Delivery Systems
Caption: Conceptual workflow for developing a solid dispersion drug delivery system.
Conclusion
The justification for using this compound, specifically its tetramethyl-oxo derivative, is highly context-dependent and rooted in its role as a bespoke intermediate for the synthesis of Bempedoic Acid. Its chemical structure is tailored for this specific synthetic route. In contrast, esters like Diethyl adipate and Diethyl sebacate offer broader utility in pharmaceutical formulations as plasticizers, solvents, and components of drug delivery systems, backed by more extensive toxicological data. The choice of ester should therefore be guided by the specific requirements of the application, with this compound derivatives being the preferred choice for the synthesis of targeted APIs, while Diethyl adipate and Diethyl sebacate are more suitable for formulation and drug delivery challenges.
References
- 1. Diethyl Adipate | C10H18O4 | CID 8844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4 | Benchchem [benchchem.com]
- 3. This compound (1119-79-5) for sale [vulcanchem.com]
- 4. Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Diethyl sebacate | 110-40-7 [chemicalbook.com]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. nbinno.com [nbinno.com]
- 9. Diethyl adipate - Safety Data Sheet [chemicalbook.com]
- 10. diethyl sebacate, 110-40-7 [thegoodscentscompany.com]
- 11. cpsc.gov [cpsc.gov]
- 12. ec.europa.eu [ec.europa.eu]
- 13. epa.gov [epa.gov]
- 14. Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies | Risk Assessment Portal | US EPA [assessments.epa.gov]
Inter-laboratory Comparison of Diethyl Pentadecanedioate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodology for Diethyl pentadecanedioate, a long-chain dicarboxylic acid diethyl ester. In the absence of direct inter-laboratory comparison studies for this specific compound, this document outlines a standardized analytical protocol and expected performance characteristics based on validated methods for analogous long-chain esters. It is designed to serve as a practical resource for laboratories aiming to establish and validate their own analytical procedures and to provide a framework for potential future inter-laboratory comparisons.
The methodologies and performance data presented are synthesized from established gas chromatography-mass spectrometry (GC-MS) techniques for the analysis of similar ester compounds. This approach ensures a scientifically robust foundation for the reliable quantification of this compound in various matrices.
Table 1: Expected Performance Characteristics of a Validated GC-MS Method for this compound Analysis
The following table summarizes the anticipated quantitative performance parameters for the analysis of this compound. These values are derived from published validation studies of analytical methods for similar long-chain esters and represent typical targets for a well-established laboratory procedure.[1][2][3]
| Performance Parameter | Expected Value/Range | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the method's response to analyte concentration. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of the analyte that can be reliably detected by the analytical instrument. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | |
| - Repeatability | ≤ 5% | The precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 10% | The precision within a single laboratory, but with different operators, on different days, and with different equipment. |
| Accuracy/Recovery (%) | 90% - 110% | The closeness of the mean test result to the true value, often assessed by spiking a blank matrix with a known concentration of the analyte. |
Experimental Protocols
A detailed methodology is crucial for achieving reproducible and comparable results across different laboratories. The following protocol describes a standard approach for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of this compound from a liquid matrix, such as a pharmaceutical formulation or biological fluid.
-
Objective: To isolate this compound from the sample matrix and concentrate it in a solvent suitable for GC-MS analysis.
-
Materials:
-
Sample containing this compound
-
Internal Standard (e.g., Dimethyl sebacate)
-
Extraction Solvent (e.g., Hexane or Diethyl ether)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Vortex mixer, Centrifuge, Evaporator (e.g., nitrogen stream)
-
-
Procedure:
-
Pipette a known volume (e.g., 1.0 mL) of the sample into a glass centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard solution.
-
Add 5.0 mL of the extraction solvent (e.g., Hexane) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
-
GC-MS Analysis
-
Objective: To separate this compound from other components in the extract and to quantify it using mass spectrometry.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometric detector (GC-MS).
-
Typical GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | To be determined from the mass spectrum of a this compound standard (characteristic fragment ions) |
| Internal Standard Ions | To be determined from the mass spectrum of the internal standard |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key stages in the analytical process, from sample receipt to final data analysis.
Caption: Workflow for this compound analysis.
Inter-laboratory Comparison Logic
This diagram outlines the structure of a typical inter-laboratory comparison study, as guided by standards such as ISO 13528.[4][5]
Caption: Structure of an inter-laboratory comparison study.
References
- 1. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ISO 13528 [astormayer.com.tr]
- 5. researchgate.net [researchgate.net]
Verifying the Structure of Diethyl Pentadecanedioate Using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for verifying the structure of Diethyl pentadecanedioate against other long-chain diesters using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. The focus is on the application of Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to unambiguously elucidate the molecular structure.
Workflow for 2D NMR Structural Verification
The structural elucidation of a molecule like this compound using 2D NMR follows a logical progression. The workflow begins with the acquisition of standard one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the basic chemical environments of the protons and carbons. This is followed by 2D NMR experiments (COSY and HMBC) to establish connectivity between atoms. The COSY spectrum reveals proton-proton couplings, while the HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.
Safety Operating Guide
Proper Disposal of Diethyl Pentadecanedioate: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Diethyl Pentadecanedioate, this guide offers procedural, step-by-step instructions to ensure safe handling and environmental responsibility. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and compliance in the laboratory.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Spill Response: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a suitable, sealed container for disposal. Ensure adequate ventilation in the spill area. Avoid direct contact with skin and eyes.
Waste Characterization and Segregation
Proper characterization of the waste is the first step toward compliant disposal. This compound is a long-chain aliphatic diester. Based on available data for similar substances, it is not expected to be classified as a hazardous waste under RCRA regulations. However, it is essential to consider if it has been mixed with any hazardous solvents or reagents.
Waste Segregation:
-
Non-Halogenated Organic Waste: If uncontaminated or mixed only with non-halogenated solvents (e.g., ethanol, methanol, hexane), collect this compound waste in a designated, properly labeled, leak-proof container for non-halogenated organic waste.
-
Halogenated Organic Waste: If mixed with halogenated solvents (e.g., dichloromethane, chloroform), it must be disposed of in the halogenated organic waste stream.
-
Aqueous Waste: Due to its low water solubility, this compound should not be disposed of down the drain.
Disposal Procedures
The primary recommended disposal method for this compound is through a licensed chemical waste disposal company.
Step-by-Step Disposal Protocol:
-
Containerization: Collect waste this compound in a chemically compatible and properly sealed container. Glass bottles are generally suitable. Do not overfill containers; leave at least 10% headspace.
-
Labeling: Clearly label the waste container with "this compound" and list any other constituents. The label should also include the date and the generating laboratory's information.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the storage area is well-ventilated and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal contractor to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Data Summary Table
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| Appearance | Expected to be a liquid or low-melting solid | |
| Solubility | Insoluble in water | [1] |
| Primary Disposal Route | Incineration via a licensed waste disposal facility | [2] |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat | [2] |
| Spill Cleanup | Absorb with inert material and place in a sealed container for disposal | [3] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Diethyl Pentadecanedioate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Diethyl pentadecanedioate. It offers procedural guidance on personal protective equipment, operational plans for safe handling and storage, and protocols for disposal.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
| Hazard Type | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or inhaled, based on data for similar compounds[1]. |
| Skin Contact | Prolonged or repeated contact may cause skin irritation. |
| Eye Contact | May cause eye irritation. |
| Aquatic Toxicity | A safety data sheet for a similar compound indicates it may be harmful to aquatic life[2]. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on general laboratory safety standards and information for similar chemicals.
Recommended Personal Protective Equipment:
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for protection against a broad range of chemicals[3][4]. Gloves should be inspected before each use and disposed of properly after handling the chemical[2]. |
| Eyes | Safety glasses with side shields or chemical splash goggles | In situations with a potential for splashing, chemical splash goggles are required[3][5]. Standard safety glasses meeting ANSI Z.87.1 standards are acceptable for low-risk procedures[3]. |
| Body | Laboratory coat | A standard, buttoned lab coat should be worn to protect the skin and personal clothing[3]. |
| Respiratory | Not generally required under normal use with adequate ventilation | If working in a poorly ventilated area or if aerosols may be generated, a respirator may be necessary. All respirator use must comply with a comprehensive respiratory protection program[3][6]. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Experimental Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation :
-
Review all available safety information for this compound and similar chemicals.
-
Ensure a chemical spill kit is readily accessible.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
Waste Characterization and Segregation
-
Chemical Waste : Unused this compound and any solutions containing it should be considered chemical waste.
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, should also be disposed of as chemical waste.
Step-by-Step Disposal Protocol:
-
Collection :
-
Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling :
-
Label the waste container with "Hazardous Waste" and list all contents, including this compound and any solvents used.
-
-
Storage of Waste :
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal :
The following diagram outlines the logical flow for the disposal of this compound waste.
References
- 1. 1,15-Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | C23H42O5 | CID 11223278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
